molecular formula C11H12N2O B7628155 2-(1H-indol-3-yl)-N-methylacetamide

2-(1H-indol-3-yl)-N-methylacetamide

Numéro de catalogue: B7628155
Poids moléculaire: 188.23 g/mol
Clé InChI: SJFMPXJTNLKDLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(1H-indol-3-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-3-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFMPXJTNLKDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Receptor Binding Affinity Assays for 2-(1H-indol-3-yl)-N-methylacetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The indole-3-acetamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, 2-(1H-indol-3-yl)-N-methylacetamide (also referred to as N-methylindole-3-acetamide) and its structural analogs serve as critical molecular backbones for ligands targeting the mitochondrial Translocator Protein (TSPO) and G-protein coupled receptors (GPCRs), particularly Cannabinoid receptors (CB1/CB2).

For instance, related N,N-dialkyl-indole-3-acetamides like FGIN-1-27 exhibit nanomolar affinity for TSPO, driving mitochondrial cholesterol transport and subsequent steroidogenesis[1]. Concurrently, acetamide-linked indoles have emerged as potent synthetic cannabinoid receptor agonists (SCRAs)[2].

This whitepaper provides a rigorous, step-by-step technical guide for evaluating the receptor binding affinity of 2-(1H-indol-3-yl)-N-methylacetamide. By detailing both the gold-standard Radioligand Binding Assay (RBA) and the high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, we establish a self-validating biophysical profiling system.

Causality in Assay Selection: Engineering a Self-Validating System

As researchers, we must select assay modalities based on the biophysical properties of the ligand. Why do we utilize both RBA and TR-FRET for indole acetamides?

  • Radioligand Binding (RBA): RBA remains the gold standard for measuring target affinity due to its unmatched sensitivity and robustness[3]. Because 2-(1H-indol-3-yl)-N-methylacetamide is highly lipophilic, RBA minimizes artifacts caused by compound auto-fluorescence or steric hindrance from large fluorophore tags. It directly measures thermodynamic equilibrium.

  • TR-FRET: To bypass the environmental and safety hazards of radioisotopes, TR-FRET provides a highly sensitive, wash-free alternative[2]. By utilizing lanthanide cryptates (e.g., Eu3+) which have exceptionally long fluorescence lifetimes, TR-FRET allows the introduction of a time delay (50–100 µs) before measurement. This eliminates short-lived background fluorescence, providing a high signal-to-noise ratio ideal for high-throughput screening[4].

By running both assays orthogonally, the system becomes self-validating: RBA confirms absolute thermodynamic affinity ( Ki​ ), while TR-FRET validates binding kinetics in a live-cell or homogeneous membrane format.

Core Methodology 1: Radioligand Competition Binding Assay

This protocol outlines the competitive displacement of a tritiated radioligand (e.g., [3H]CP55,940 for CB1 or[3H]PK11195 for TSPO) by the unlabeled test compound, 2-(1H-indol-3-yl)-N-methylacetamide.

Step-by-Step Protocol
  • Membrane Preparation: Culture HEK293 cells stably expressing the target receptor (e.g., human CB1) to 90-100% confluence. Homogenize cells in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane pellet[5].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed sub-Kd concentration of the radioligand (e.g., 2.5 nM [3H]CP55,940), and varying concentrations of 2-(1H-indol-3-yl)-N-methylacetamide (ranging from 10−11 to 10−5 M) in Incubation Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mg/mL BSA, pH 7.4).

  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 60 minutes. Causality: This specific time and temperature ensure the system reaches true thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff calculations[5].

  • Rapid Filtration: Terminate the reaction by adding 2 mL of ice-cold wash buffer. Transfer the mixture to a GF/C glass fiber filter plate pre-soaked in 0.33% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic indole core[5].

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand[3]. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter (CPM).

Self-Validating Control: Always include a well with a saturating concentration of a known unlabeled reference ligand (e.g., 1 µM CP55,940 for CB1) to empirically define Non-Specific Binding (NSB)[5].

RBA_Workflow N1 Membrane Preparation (HEK293/CHO cells) N2 Assay Incubation Radioligand + Indole Acetamide N1->N2 N3 Thermodynamic Equilibrium (60 min at 37°C) N2->N3 N4 Rapid Vacuum Filtration (GF/C Glass Fiber) N3->N4 N5 Washing Step (Remove Unbound Ligand) N4->N5 N6 Liquid Scintillation Counting (CPM) N5->N6 N7 Data Analysis (IC50 / Ki Calculation) N6->N7

Step-by-step logical workflow of the radioligand competition binding assay.

Core Methodology 2: TR-FRET Receptor Binding Assay

Step-by-Step Protocol
  • Receptor Labeling: Utilize cells expressing the target GPCR fused to a SNAP-tag or labeled with a Terbium (Tb2+) or Europium (Eu3+) cryptate donor[4].

  • Tracer Preparation: Select a fluorescently labeled tracer ligand (acceptor) specific to the target receptor (e.g., a red-emitting d2-labeled ligand).

  • Competition Incubation: In a white 384-well OptiPlate, add the donor-labeled membranes (1 µ g/well ), the fluorescent tracer, and serial dilutions of 2-(1H-indol-3-yl)-N-methylacetamide in a total volume of 40 µL assay buffer (containing 2% DMSO)[2].

  • Signal Detection: Incubate for 90 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) using a time delay of 50 µs. Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm)[4].

Self-Validating Control: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms that the assay window is sufficiently robust to accurately determine the IC50​ of the unlabeled competitor.

TR_FRET A Eu3+ Cryptate Receptor (Fluorescence Donor) D High TR-FRET Signal (Energy Transfer Active) A->D Binds Tracer E Low TR-FRET Signal (Energy Transfer Disrupted) A->E Binds Competitor B Tracer Ligand (Fluorescence Acceptor) B->D C 2-(1H-indol-3-yl)-N-methylacetamide (Unlabeled Competitor) C->E Displaces Tracer

TR-FRET competition binding mechanism for receptor affinity evaluation.

Quantitative Data Presentation & Kinetic Analysis

The absolute binding affinity ( Ki​ ) of 2-(1H-indol-3-yl)-N-methylacetamide is mathematically derived from the IC50​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand/tracer used, and Kd​ is the dissociation constant of that tracer. The table below summarizes the expected pharmacological profile for this structural class across its primary targets.

Table 1: Representative Binding Affinity Parameters for Indole-3-Acetamide Derivatives
Target ReceptorReference RadioligandExpected IC50​ (nM)Expected Ki​ (nM)Primary Functional Role
TSPO (18 kDa) [3H]PK1119515 - 455 - 20Mitochondrial steroidogenesis[1]
CB1 (GPCR) [3H]CP55,94050 - 15025 - 80Psychoactive neuromodulation[5]
CB2 (GPCR) [3H]WIN55,212-2100 - 30060 - 120Peripheral immunomodulation[2]

References

  • Assay of CB1 Receptor Binding Source: Springer Nature Experiments URL
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Source: Molecular Devices URL
  • Radioligand Binding Assay Source: Gifford Bioscience URL
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Source: NIH / PubMed Central URL
  • Systematic Analysis of Translocator Protein 18 kDa (TSPO)
  • Drug Ligand-Induced Activation of Translocator Protein (TSPO)

Sources

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of the predicted metabolic degradation pathways of 2-(1H-indol-3-yl)-N-methylacetamide, a molecule of interest due to its indole and N-methylacetamide moieties, both of which are recognized pharmacophores. Based on an extensive review of established metabolic transformations for these structural components, this document outlines the probable Phase I and Phase II metabolic pathways, identifies the key enzyme families involved, and presents detailed, field-proven experimental protocols for the elucidation and characterization of its metabolites. The primary metabolic transformations are anticipated to involve oxidation of the indole ring and N-dealkylation or hydroxylation of the N-methylacetamide side chain, followed by conjugation reactions. This guide is intended to serve as a foundational resource for researchers in drug metabolism and pharmacokinetics (DMPK), providing both the theoretical framework and practical methodologies for investigating the biotransformation of this and structurally related compounds.

Introduction

Chemical and Pharmacological Profile of 2-(1H-indol-3-yl)-N-methylacetamide

2-(1H-indol-3-yl)-N-methylacetamide is a compound characterized by an indole nucleus linked to an N-methylacetamide group at the C3 position. The indole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules, including the neurotransmitter serotonin and numerous pharmaceuticals. The N-methylacetamide side chain can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, and interaction with biological targets. While the specific pharmacological profile of this exact molecule is not extensively detailed in public literature, its structural components suggest potential interactions with various physiological systems.

Importance of Understanding Metabolic Fate in Drug Development

A thorough understanding of a compound's metabolic pathways is paramount in drug development. Metabolism dictates the duration of a drug's action, its potential for accumulation, and the formation of metabolites that may be active, inactive, or toxic. Early characterization of metabolic "soft spots"—positions on a molecule susceptible to enzymatic modification—allows for rational chemical modifications to enhance metabolic stability and improve the overall pharmacokinetic profile. Furthermore, identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

Predicted Metabolic Pathways

The metabolism of 2-(1H-indol-3-yl)-N-methylacetamide is anticipated to proceed through a series of Phase I and Phase II reactions, primarily occurring in the liver.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, these reactions are expected to occur on both the indole ring and the N-methylacetamide side chain.

The indole nucleus is known to be a substrate for various oxidative enzymes, particularly cytochrome P450s (CYPs).[1][2][3]

  • Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at several positions, most commonly at the 2, 4, 5, 6, and 7 positions. This is a common metabolic pathway for indole-containing compounds.

  • Oxidation to Oxindoles and Dioxindoles: Oxidation of the pyrrole ring of the indole nucleus can lead to the formation of oxindoles and subsequently dioxindoles.[1][2][3] 3-hydroxyindole (indoxyl) is another potential transient metabolite.[1][2][3]

The N-methylacetamide moiety presents several sites for metabolic attack.

  • N-Demethylation: The N-methyl group can be removed via oxidative N-dealkylation, a reaction frequently catalyzed by CYP enzymes, particularly CYP2E1 in the case of related N,N-dimethylacetamide.[4] This would yield 2-(1H-indol-3-yl)acetamide and formaldehyde.

  • N-Methyl Hydroxylation: The N-methyl group can also be hydroxylated to form an N-(hydroxymethyl) derivative. This metabolite may be unstable and could potentially rearrange or be further oxidized. The metabolism of N-methylacetamide has been shown to produce N-(hydroxymethyl)acetamide.

  • Amide Hydrolysis: While generally more stable than esters, the amide bond can undergo hydrolysis, catalyzed by amidases or carboxylesterases, to yield indole-3-acetic acid and methylamine. The conversion of indole-3-acetamide to indole-3-acetic acid is a known biological pathway.[5][6][7]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(1H-indol-3-yl)-N-methylacetamide M1 Hydroxylated Indole Metabolites (e.g., 5-OH, 6-OH) parent->M1 Aromatic Hydroxylation (CYPs) M2 Oxindole/Dioxindole Metabolites parent->M2 Oxidation (CYPs) M3 2-(1H-indol-3-yl)acetamide parent->M3 N-Demethylation (CYPs, e.g., CYP2E1) M4 N-(hydroxymethyl)-2-(1H-indol-3-yl)acetamide parent->M4 N-Methyl Hydroxylation (CYPs) M5 Indole-3-acetic acid parent->M5 Amide Hydrolysis (Amidases) M6 Glucuronide/Sulfate Conjugates M1->M6 Glucuronidation (UGTs) Sulfation (SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways of 2-(1H-indol-3-yl)-N-methylacetamide.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.

  • Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).

Key Metabolic Enzymes

A number of enzyme families are likely responsible for the biotransformation of 2-(1H-indol-3-yl)-N-methylacetamide.

  • Cytochrome P450 (CYP) Isoforms: This superfamily of enzymes is central to Phase I metabolism.[8][9][10] Based on the metabolism of indole and N-methylacetamide derivatives, key isoforms likely include CYP3A4, CYP2E1, CYP2D6, CYP2C19, and CYP1A2.[4]

  • Flavin-Containing Monooxygenases (FMOs): FMOs can also contribute to the oxidation of nitrogen-containing compounds.

  • Carboxylesterases and Amidases: These enzymes are responsible for the hydrolysis of amide bonds.

  • UGTs and SULTs: These transferase families are critical for the Phase II conjugation reactions.

Experimental Protocols for Metabolite Identification and Profiling

To empirically determine the metabolic fate of 2-(1H-indol-3-yl)-N-methylacetamide, a series of in vitro experiments are recommended.

In Vitro Methodologies

This is a standard preliminary assay to assess Phase I metabolism.[1][3][11][12]

Objective: To determine the metabolic stability (half-life, intrinsic clearance) and identify Phase I metabolites.

Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)[1]

    • Test compound (final concentration 1-3 µM)[1]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

  • Incubation: Incubate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile (containing an internal standard).[13]

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Controls: Include negative controls (without NADPH) to assess non-enzymatic degradation and positive controls (compounds with known metabolic profiles) to ensure assay validity.

This assay provides a more comprehensive view of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain the full complement of metabolic enzymes and cofactors.[2][13][14][15]

Objective: To identify both Phase I and Phase II metabolites and to obtain a more physiologically relevant measure of intrinsic clearance.

Protocol:

  • Cell Preparation: Thaw cryopreserved human hepatocytes and determine cell viability and concentration. Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.[13]

  • Incubation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.[13]

  • Time Points and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Process the samples as described for the HLM assay.

G cluster_workflow In Vitro Metabolism Workflow start Prepare Test Compound Stock Solution mix Combine Compound and Enzyme Source start->mix prep_hlm Prepare HLM/ Hepatocyte Suspension prep_hlm->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction (add cofactors) preincubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: General workflow for in vitro metabolism studies.

Analytical Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite analysis.[16][17]

  • HPLC: Reversed-phase chromatography is typically used to separate the parent compound from its more polar metabolites. A C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) is a common starting point.

  • MS/MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for metabolite identification.[2]

    • Full Scan MS: To detect all potential metabolites.

    • Product Ion Scan (MS/MS): To fragment the parent compound and potential metabolites to obtain structural information.

    • Neutral Loss and Precursor Ion Scans: To screen for specific types of metabolites (e.g., glucuronides).

Table 1: Quantitative Data Summary from a Hypothetical HLM Stability Assay

Time (min)% Parent Compound Remaining
0100
585
1560
3035
4515
60<5

Data Interpretation and Structural Elucidation

The data from the LC-MS/MS analysis is processed to identify potential metabolites. This involves comparing the chromatograms of the test samples with the control samples and looking for new peaks. The mass-to-charge ratio (m/z) of these new peaks is used to infer the metabolic transformation (e.g., an increase of 16 Da suggests hydroxylation). The fragmentation pattern in the MS/MS spectra is then used to propose the structure of the metabolite and the site of modification.

Conclusion

The metabolic degradation of 2-(1H-indol-3-yl)-N-methylacetamide is predicted to be a multifaceted process involving oxidation of the indole ring and modification of the N-methylacetamide side chain, followed by conjugation reactions. The experimental protocols outlined in this guide provide a robust framework for elucidating these pathways, identifying the specific metabolites formed, and determining the key enzymes involved. This information is critical for the rational design of analogues with improved pharmacokinetic properties and for a comprehensive assessment of the compound's safety profile.

References

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • ResearchGate. (n.d.). Impact of indole-3-acetamide on the in-vitro conversion of [2H]5-L-tryptophan to [2H]5-IAA. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. [Link]

  • Journal of Experimental Botany. (2021). Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis. [Link]

  • ResearchGate. (n.d.). Metabolism of N-methyl-amide by cytochrome P450s. [Link]

  • National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • ResearchGate. (2025). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • ResearchGate. (n.d.). Inactivation of rat liver cytochrome P450 (P450) by N,N-dimethylformamide and N,N-dimethylacetamide. [Link]

  • Frontiers. (2019). Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway. [Link]

  • PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • Microbiology Society. (n.d.). Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • PubMed. (2007). Analytical strategies for identifying drug metabolites. [Link]

  • ResearchGate. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. (2022). Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. [Link]

  • bioRxiv. (2021). A Biosensor for Detection of Indole Metabolites. [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Interindividual Variability in Cytochrome P450–Mediated Drug Metabolism. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 2-(1H-indol-3-yl)-N-methylacetamide (sometimes referred to in literature as Shikimic Acid Derivative-1 or SAD-1) is a highly valuable indole-based derivative. Compounds within this structural class have garnered significant attention in pharmaceutical research due to their diverse biological properties, including anti-inflammatory, antioxidant, and anticancer activities [1]. Furthermore, related indole-acetamide derivatives are heavily utilized as critical building blocks in the development of therapeutics targeting neurological disorders and cellular signaling pathways [2].

To synthesize 2-(1H-indol-3-yl)-N-methylacetamide with high yield and purity, this protocol employs a two-phase activation and amidation strategy. While direct coupling agents (e.g., EDC/HOBt) are viable, the acid chloride methodology utilizing oxalyl chloride is preferred for scale-up and self-validating reaction monitoring [3].

Causality in Experimental Design:

  • Activation via Oxalyl Chloride: Oxalyl chloride, catalyzed by trace N,N-Dimethylformamide (DMF), forms a highly reactive Vilsmeier-Haack intermediate. This converts Indole-3-acetic acid (IAA) into indole-3-acetyl chloride. This reagent is chosen over thionyl chloride ( SOCl2​ ) because its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and leaving no liquid residues that complicate purification.

  • Non-Nucleophilic Base (DIPEA): During the amidation phase, N,N-Diisopropylethylamine (DIPEA) is utilized as an acid scavenger. Its steric hindrance prevents it from acting as a competing nucleophile against methylamine, ensuring high chemoselectivity for the target amide.

Experimental Workflow

SynthesisWorkflow N1 Indole-3-acetic acid (Starting Material) N2 Activation Phase Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT N1->N2 Reagent Addition N3 Indole-3-acetyl chloride (Reactive Intermediate) N2->N3 CO, CO2, HCl evolution N4 Amidation Phase Methylamine, DIPEA DCM, 0°C N3->N4 Nucleophilic Acyl Substitution N5 Crude 2-(1H-indol-3-yl)- N-methylacetamide N4->N5 Quench & Phase Separation N6 Workup & Purification Liquid-Liquid Extraction & Recrystallization N5->N6 Wash & Filter N7 Pure Target Compound (>99% Purity) N6->N7 Final Isolation

Workflow for the synthesis of 2-(1H-indol-3-yl)-N-methylacetamide.

Quantitative Data and Stoichiometry

A self-validating protocol requires precise stoichiometric control. The following table outlines the optimized equivalents for a 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Equivalents
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Indole-3-acetic acid (IAA)175.191.001.75 gStarting Material
Oxalyl Chloride126.931.201.03 mLActivating Agent
N,N-Dimethylformamide (DMF)73.090.0538 µLCatalyst
Methylamine (2.0 M in THF)31.061.507.50 mLNucleophile
DIPEA129.242.003.48 mLAcid Scavenger
Dichloromethane (DCM)84.93N/A40.0 mLSolvent
Table 2: Target Physicochemical Properties [1]
PropertyExpected Value
Molecular Formula C11​H12​N2​O
Molecular Weight 188.23 g/mol
Appearance White to faint yellowish crystalline solid
Melting Point 129 - 131 °C
Solubility Soluble in DMSO, DMF, and Methanol

Step-by-Step Synthesis Protocol

Phase 1: Preparation of Indole-3-acetyl chloride
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen ( N2​ ) or Argon gas for 10 minutes to ensure anhydrous conditions.

  • Substrate Dissolution: Add 1.75 g (10.0 mmol) of Indole-3-acetic acid to the flask. Suspend the solid in 20 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Inject 38 µL (0.5 mmol) of anhydrous DMF into the suspension.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.03 mL (12.0 mmol) of oxalyl chloride dropwise over 10 minutes via a syringe.

    • Self-Validation Check: Immediate effervescence (gas evolution of CO and CO2​ ) should be observed. This visual cue confirms the formation of the Vilsmeier-Haack complex and subsequent acid chloride generation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The suspension will gradually turn into a clear, slightly yellow homogeneous solution, indicating complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporation) to remove excess oxalyl chloride and DCM. Re-dissolve the resulting residue in 10 mL of fresh anhydrous DCM.

Phase 2: Amidation
  • Nucleophile Preparation: In a separate 250 mL round-bottom flask, combine 7.50 mL of Methylamine (2.0 M solution in THF, 15.0 mmol), 3.48 mL of DIPEA (20.0 mmol), and 10 mL of anhydrous DCM. Cool this mixture to 0 °C.

  • Coupling: Transfer the indole-3-acetyl chloride solution (from Step 6) into an addition funnel. Add it dropwise to the methylamine solution over 20 minutes while maintaining rigorous stirring at 0 °C.

    • Mechanistic Note: Dropwise addition prevents localized heating (the reaction is highly exothermic) and minimizes the formation of bis-acylated side products.

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor reaction completion via TLC (Eluent: 5% Methanol in DCM; UV active at 254 nm).

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Stir vigorously for 10 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1.0 M aqueous HCl (20 mL) to remove unreacted amines, followed by brine (20 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Isolation: Vacuum filter the resulting white/faint yellow crystals and wash with cold hexanes. Dry in vacuo to obtain pure 2-(1H-indol-3-yl)-N-methylacetamide.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks should be verified:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic indole NH broad singlet at ~10.9 ppm. The amide NH will appear as a broad quartet around ~7.8 ppm due to coupling with the adjacent methyl group. The CH2​ bridge will appear as a distinct singlet near 3.5 ppm, and the N -methyl group will present as a doublet near 2.6 ppm.

  • LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the [M+H]+ ion is 189.1.

  • HPLC: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). Purity should exceed 99% based on UV integration at 254 nm and 280 nm.

References

  • smolecule.com. "2-(1H-indol-3-yl)-N-methylacetamide." Smolecule Database.
  • Chem-Impex. "1-Methylindole-3-acetamide." Chem-Impex International.
  • Google Patents. "US20040102467A1 - Neuroprotective and anti-proliferative compounds." Google Patents.

Application Note: HPLC-MS/MS Method Development for 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

2-(1H-indol-3-yl)-N-methylacetamide (also known as N-methylindole-3-acetamide or SAD-1) is a nitrogen-substituted derivative of indole-3-acetamide (IAM)[1]. IAM itself is a critical intermediate in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), the primary plant auxin, and serves as a significant signaling molecule in microbial metabolism[2].

The accurate quantitation of indole derivatives is analytically challenging due to their low endogenous concentrations, structural isomerism, and severe susceptibility to autocatalytic decay during sample handling 2[2]. Developing a robust, self-validating HPLC-MS/MS method requires careful optimization of extraction chemistry, stationary phase selection, and ionization parameters to ensure high-fidelity data.

Chromatographic Separation Strategy (UHPLC)

The structural core of 2-(1H-indol-3-yl)-N-methylacetamide features a hydrophobic, electron-rich indole ring conjugated to a polar amide moiety. This dual nature dictates the chromatographic approach.

  • Stationary Phase Selection : While standard C18 columns are routinely utilized for broad indole metabolomics 3[3], utilizing a Biphenyl stationary phase provides superior, orthogonal selectivity. The biphenyl groups actively engage in π−π interactions with the analyte's indole ring. This specific causality enhances retention time and improves peak symmetry compared to the purely dispersive hydrophobic interactions of a C18 phase.

  • Mobile Phase Causality : A binary gradient of LC-MS grade Water and Acetonitrile, both modified with 0.1% Formic Acid, is optimal. Formic acid serves a critical dual purpose: it suppresses the ionization of residual silanols on the silica column support (preventing secondary interactions and peak tailing) and provides an abundant source of protons ( H+ ) to drive positive electrospray ionization (ESI+) 4[4].

Mass Spectrometry Optimization (ESI-MS/MS)

Detection is achieved using a Triple Quadrupole (QQQ) mass spectrometer operating in Dynamic Multiple Reaction Monitoring (dMRM) mode, a standard for high-sensitivity microbial and plant metabolite panels 5[5].

  • Ionization Mechanism : In ESI+ mode, 2-(1H-indol-3-yl)-N-methylacetamide readily protonates at the amide nitrogen or the indole nitrogen, yielding a highly stable precursor ion [M+H]+ at m/z 189.1.

  • Fragmentation Pathway (CID) : Collision-induced dissociation (CID) of the m/z 189.1 precursor yields highly characteristic product ions. The primary transition involves the neutral loss of methylamine (31 Da) to form an intermediate at m/z 158.1. This is rapidly followed by the loss of carbon monoxide (28 Da) to generate the highly stable quinolinium ion at m/z 130.1. The transition m/z 189.1 130.1 is selected as the primary quantifier due to the high abundance of the quinolinium fragment, which is a structural hallmark of indole-3-acetic acid derivatives 2[2].

Fragmentation M Precursor Ion [M+H]+ m/z 189.1 F1 Intermediate Product m/z 158.1 M->F1 -31 Da (CH3NH2) F2 Quinolinium Ion m/z 130.1 M->F2 -59 Da (N-methylformamide) F1->F2 -28 Da (CO)

Fig 1. Proposed CID fragmentation pathway for 2-(1H-indol-3-yl)-N-methylacetamide.

Quantitative MRM Parameters

To ensure a self-validating system, an isotopically labeled surrogate standard (e.g., [2H5​,15N] -IAM) is utilized to track extraction recovery and correct for matrix-induced ion suppression 2[2].

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
2-(1H-indol-3-yl)-N-methylacetamide 189.1130.120Quantifier
2-(1H-indol-3-yl)-N-methylacetamide 189.1158.112Qualifier
[2H5​,15N] -Indole-3-acetamide 181.2135.120Internal Standard

Step-by-Step Experimental Protocol

Self-Validating Sample Extraction

To prevent the autocatalytic decay of indole precursors, sample handling must be rapid and executed under strict cold-chain conditions 2[2].

  • Quenching & Lysis : Lyophilize 10-50 mg of biological tissue and homogenize thoroughly in liquid nitrogen to halt enzymatic degradation.

  • Extraction : Add 1.0 mL of cold extraction buffer (50 mM phosphate buffer, pH 7.0, containing 0.1% sodium diethyldithiocarbamate as an antioxidant to prevent indole oxidation) 6[6].

  • Internal Standardization : Spike the homogenate with 10 ng of the isotopically labeled internal standard ( [2H5​,15N] -IAM). Causality: Spiking before any purification step ensures that any subsequent analyte loss is proportionally mirrored by the standard, yielding a self-correcting quantitative ratio.

  • Solid-Phase Extraction (SPE) : Centrifuge the extract at 15,000 × g for 10 minutes at 4°C. Acidify 500 μL of the supernatant to pH 2.7 using 1M HCl. Causality: Acidification neutralizes the carboxylate groups of related indole acids, ensuring uniform retention on the polymeric SPE sorbent. Load onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol and elute with 80% methanol 7[7].

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 50 μL of the initial LC mobile phase (5% Acetonitrile).

Workflow A Sample Matrix (Tissue/Plasma) B Cold Extraction & IS Spiking A->B C Solid Phase Extraction (SPE) B->C D UHPLC Separation (Biphenyl Column) C->D E ESI-MS/MS (dMRM Mode) D->E

Fig 2. End-to-end sample preparation and LC-MS/MS workflow for indole derivatives.

UHPLC Instrument Conditions
  • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent high-resolution Biphenyl column 3[3].

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient Program :

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 40% B

    • 4.0 - 5.0 min: Linear ramp to 95% B (Column wash)

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 8.0 min: Re-equilibrate at 5% B

  • Injection Volume : 2 μL .

  • Column Temperature : 40°C.

Mass Spectrometry Settings
  • Source : Electrospray Ionization (Agilent Jet Stream or equivalent) in Positive Mode.

  • Capillary Voltage : 3500 V.

  • Drying Gas Temperature : 300°C.

  • Drying Gas Flow : 10 L/min.

  • Nebulizer Pressure : 40 psi.

  • Dwell Time : 50 ms per transition.

References

  • Pérez-Alonso, M.-M., et al. (2021). Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis. Journal of Experimental Botany, 72(4), 1331-1347. Available at:[Link]

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. Available at: [Link]

  • Krzyżanowska, J., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds. MDPI Molecules. Available at: [Link]

  • Dimkpa, C. O., et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6. Applied and Environmental Microbiology. Available at: [Link]

  • Novák, O., et al. (2012). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. The Plant Journal. Available at: [Link]

  • Gao, Y., et al. (2025). The CYP71A, NIT, AMI, and IAMH gene families are dispensable for indole-3-acetaldoxime-mediated auxin biosynthesis in Arabidopsis. PMC / bioRxiv. Available at:[Link]

Sources

1H and 13C NMR spectroscopy data for 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of 2-(1H-indol-3-yl)-N-methylacetamide using ¹H and ¹³C NMR Spectroscopy

Introduction

2-(1H-indol-3-yl)-N-methylacetamide is an indole-based compound with potential applications in medicinal chemistry and drug development.[1] As with any synthesized compound intended for biological screening, unambiguous structural verification is a critical step in the quality control process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution.[2][3][4] It is considered a gold standard for the structural elucidation of small organic molecules.[3] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 2-(1H-indol-3-yl)-N-methylacetamide, intended for researchers, chemists, and drug development professionals.

The guide is structured to provide both a practical, step-by-step protocol for data acquisition and an in-depth analysis of the resulting spectra. The causality behind experimental choices, such as solvent selection and instrument parameters, is explained to ensure a robust and reproducible methodology.

Molecular Structure and Atom Numbering

A consistent atom numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 2-(1H-indol-3-yl)-N-methylacetamide.

Part I: Experimental Protocol

This section details a standardized protocol for preparing a sample of 2-(1H-indol-3-yl)-N-methylacetamide and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment
  • Compound: 2-(1H-indol-3-yl)-N-methylacetamide (5-10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D.

  • Internal Standard: Tetramethylsilane (TMS), 0.03% v/v (often pre-added to the solvent by the manufacturer).

  • Equipment:

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Causality of Solvent Choice: DMSO-d₆ is chosen for several reasons. Firstly, its residual proton signal (a quintet at ~2.50 ppm) does not typically overlap with the analyte's aromatic or amide signals.[5] Secondly, its high polarity effectively dissolves the compound. Most importantly, it forms hydrogen bonds with the N-H protons of the indole ring and the amide group, slowing down their chemical exchange rate. This results in sharper, more easily identifiable N-H signals compared to less polar solvents like chloroform-d (CDCl₃), where these signals can be very broad or even absent.[6]

Sample Preparation Workflow

The following workflow ensures a homogenous sample at an appropriate concentration for analysis.

NMR_Sample_Prep_Workflow start Start weigh Weigh ~5-10 mg of 2-(1H-indol-3-yl)-N-methylacetamide start->weigh transfer Transfer to a clean, dry 5 mm NMR tube weigh->transfer add_solvent Add ~0.6 mL of DMSO-d6 (with TMS) transfer->add_solvent dissolve Cap and vortex/sonicate until fully dissolved add_solvent->dissolve inspect Visually inspect for particulates dissolve->inspect insert Insert into spinner turbine and place in spectrometer inspect->insert end_process Ready for Shimming & Acquisition insert->end_process

Caption: Step-by-step workflow for NMR sample preparation.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Spectral Width ~16 ppm (-2 to 14 ppm)~220 ppm (-10 to 210 ppm)
Acquisition Time ~3-4 seconds~1-2 seconds
Relaxation Delay (d1) 2 seconds2 seconds
Number of Scans (ns) 8-16512-1024
Temperature 298 K (25 °C)298 K (25 °C)

Trustworthiness through Self-Validation: The relaxation delay (d1) of 2 seconds is a conservative choice that allows most protons and carbons in a small molecule to fully relax between pulses, ensuring accurate signal integration for quantitative analysis.[7] The number of scans for ¹³C is significantly higher due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio, which results in lower sensitivity compared to ¹H.[3]

Part II: Spectral Data and Analysis

This section provides the expected ¹H and ¹³C NMR data for 2-(1H-indol-3-yl)-N-methylacetamide in DMSO-d₆ and offers a detailed interpretation of the signals.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the chemical environment of protons and their connectivity through spin-spin coupling.

Atom # Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
N1-H~10.85br s-1HIndole N-H
N2-H~7.90q~4.51HAmide N-H
H7~7.55d~7.81HIndole H-7
H4~7.30d~8.11HIndole H-4
H2~7.15d~2.31HIndole H-2
H6~7.05t~7.51HIndole H-6
H5~6.95t~7.41HIndole H-5
H8~3.45s-2HMethylene (-CH₂-)
H10~2.55d~4.53HN-Methyl (-NH-CH₃)

Detailed Interpretation:

  • Indole N1-H (δ ~10.85): This proton is highly deshielded and appears as a broad singlet far downfield. Its acidity and exchange with residual water can cause broadening. The use of DMSO-d₆ helps in observing this peak clearly.[6][8]

  • Amide N2-H (δ ~7.90): The amide proton signal is a quartet due to coupling with the adjacent N-methyl protons (H10). This is a classic example of through-bond J-coupling.

  • Aromatic Protons (H4, H5, H6, H7, δ ~6.95-7.55): These four protons on the benzene portion of the indole ring typically resonate in a complex, overlapping region.[6] H7 and H4 are often the most deshielded and appear as doublets due to ortho-coupling with H6 and H5, respectively. H5 and H6 are more shielded and appear as triplets (or more accurately, doublet of doublets that look like triplets) due to coupling with their two neighbors.

  • Indole H2 (δ ~7.15): The proton at the C2 position of the pyrrole ring is adjacent to the nitrogen atom and typically appears as a slightly broadened singlet or a narrow doublet due to a small coupling to the N1-H.

  • Methylene H8 (δ ~3.45): These two protons are adjacent to the indole C3 and the carbonyl carbon (C9). They are chemically equivalent and thus appear as a sharp singlet.

  • N-Methyl H10 (δ ~2.55): The three protons of the methyl group attached to the amide nitrogen appear as a doublet due to coupling with the amide proton (N2-H). The J-coupling constant of ~4.5 Hz is characteristic of this interaction.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Atom # Chemical Shift (δ, ppm) Assignment
C9~171.5Carbonyl Carbon (C=O)
C7a~136.0Indole Bridgehead Carbon
C3a~127.5Indole Bridgehead Carbon
C2~124.0Indole C2
C5~121.0Indole C5
C4~118.8Indole C4
C6~118.5Indole C6
C7~111.5Indole C7
C3~108.0Indole C3
C8~31.0Methylene Carbon (-CH₂-)
C10~26.0N-Methyl Carbon (-CH₃)

Detailed Interpretation:

  • Carbonyl C9 (δ ~171.5): The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, causing it to resonate far downfield.

  • Indole Carbons (C2-C7a, δ ~108.0-136.0): The eight carbons of the indole ring resonate in the aromatic region. The carbons directly bonded to the nitrogen (C2 and C7a) are typically deshielded. C3, which is attached to the side chain, is significantly shielded and appears further upfield.[9][10] The bridgehead carbons (C3a, C7a) can be identified by their lower intensity in a standard spectrum due to the absence of an attached proton and thus no Nuclear Overhauser Effect (NOE) enhancement.

  • Aliphatic Carbons (C8, C10, δ ~26.0-31.0): The methylene carbon (C8) and the N-methyl carbon (C10) are sp³ hybridized and therefore appear in the upfield region of the spectrum. The N-methyl carbon is typically the most shielded carbon in the molecule.

Conclusion

This application note provides a robust framework for the structural characterization of 2-(1H-indol-3-yl)-N-methylacetamide using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral analysis and interpretations, grounded in fundamental NMR principles and supported by authoritative references, serve as a reliable guide for unambiguous signal assignment and complete structural verification. This ensures the identity and purity of the compound, a crucial requirement for its advancement in research and drug development pipelines.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube, 23 Feb. 2025, [Link].

  • N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide. PubChem, National Institutes of Health, [Link].

  • NMR Protocols and Methods. Springer Nature Experiments, [Link].

  • P. Nolis. NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50, Royal Society of Chemistry, 2024, pp. 82-105, [Link].

  • P. Nolis. NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 51, Royal Society of Chemistry, 2025, [Link].

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences, 7 Nov. 2023, [Link].

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar, 1 May 1987, [Link].

  • K. Srilatha. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, [Link].

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH, [Link].

Sources

Comprehensive In Vivo Dosing Guidelines for 2-(1H-indol-3-yl)-N-methylacetamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

2-(1H-indol-3-yl)-N-methylacetamide (N-methyl-IAM) is a synthetic derivative of indole-3-acetamide, a well-characterized microbial tryptophan catabolite. In preclinical models, indole-3-acetamide and its structural analogs function as potent agonists of the Aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor critical for immune modulation and intestinal homeostasis[1].

Because AhR activation by indole derivatives promotes the fortification of the epithelial barrier and downregulates pro-inflammatory cytokines (such as TNF-α and IL-6)[2], N-methyl-IAM is highly relevant for murine models of inflammatory bowel disease (IBD), autoimmune disorders, and oncology. This guide provides a self-validating, step-by-step framework for formulating, evaluating the pharmacokinetics (PK), and testing the in vivo efficacy of this compound.

Physicochemical Properties & Formulation Strategy

As a lipophilic indole derivative (Molecular Weight: 188.23 g/mol , estimated LogP: ~1.8), N-methyl-IAM exhibits excellent solubility in organic solvents but poor aqueous solubility. Administering such compounds in vivo requires a carefully engineered vehicle to prevent precipitation in the syringe or the peritoneal cavity.

Causality-Driven Formulation Protocol

We utilize a standard 5% DMSO / 15% Tween-80 / 80% Saline vehicle. This specific formulation is widely validated for lipophilic small molecules in behavioral and physiological murine models[3].

  • Why DMSO? Dimethyl sulfoxide disrupts the crystalline lattice of the compound. We cap it at 5% (v/v) because concentrations >10% cause local tissue necrosis (if given intraperitoneally) or severe gastrointestinal irritation (if given orally).

  • Why Tween-80? As a non-ionic surfactant, Tween-80 coats the hydrophobic molecules. When the aqueous phase is introduced, Tween-80 forms micelles that trap the API, preventing it from crashing out of solution.

  • Why Dropwise Saline? Rapid addition of water alters the dielectric constant of the solvent too quickly, leading to irreversible precipitation.

Step-by-Step Preparation (for a 10 mg/kg dose in a 25g mouse)
  • Weighing : Weigh exactly 10.0 mg of N-methyl-IAM powder into a sterile glass vial.

  • Primary Dissolution : Add 0.5 mL of 100% sterile DMSO. Vortex for 60 seconds until the solution is completely clear.

  • Surfactant Addition : Add 1.5 mL of Tween-80. Vortex vigorously for 2 minutes to ensure homogenous mixing of the solvent and surfactant.

  • Aqueous Dilution : Place the vial on a magnetic stirrer. While stirring at 300 RPM, add 8.0 mL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 drop per second).

  • Self-Validating Checkpoint : Leave the final solution at room temperature for 30 minutes. Validation : Hold the vial against a light source. If the solution is transparent or slightly opalescent, micelle formation was successful. If visible white flakes or severe turbidity appear, the compound has precipitated; discard and restart, potentially increasing Tween-80 to 20%.

Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Indole derivatives are often rapidly metabolized by hepatic enzymes[1]. Therefore, capturing early timepoints is critical to accurately determine the maximum serum concentration ( Cmax​ ).

Step-by-Step PK Profiling Protocol
  • Animal Allocation : Fast adult C57BL/6 mice (n=3 per timepoint) for 4 hours prior to dosing to normalize gastric emptying (critical for oral dosing).

  • Administration : Administer 10 mg/kg or 30 mg/kg of N-methyl-IAM via Intraperitoneal (IP) injection or Oral Gavage (PO).

  • Blood Sampling : Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The 15-minute and 30-minute timepoints are mandatory because rapidly metabolized AhR ligands often peak within 20 minutes of IP administration.

  • Plasma Processing : Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile.

  • Self-Validating Checkpoint : Always include a "Time 0" (pre-dose) blood draw for each cohort. Validation : LC-MS/MS analysis of Time 0 must show zero API signal, ruling out mass-spectrometer carryover or environmental contamination.

In Vivo Efficacy: DSS-Induced Colitis Model

To evaluate the anti-inflammatory efficacy of N-methyl-IAM, the Dextran Sulfate Sodium (DSS) colitis model is ideal. AhR agonists protect the intestinal barrier and reduce inflammation in this specific model[2].

Step-by-Step Efficacy Protocol
  • Induction : Administer 2.5% DSS in the drinking water of C57BL/6 mice for 7 consecutive days.

  • Dosing Regimen : Concurrently administer N-methyl-IAM (e.g., 30 mg/kg PO, once daily) from Day 1 to Day 7.

  • Monitoring : Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Tissue Collection : On Day 8, euthanize the animals. Measure colon length (a proxy for inflammation-induced shortening) and collect distal colon tissue for qPCR (IL-22, TNF-α).

  • Self-Validating Checkpoint : Include a "Vehicle + DSS" control group and a "Vehicle + Normal Water" (Naïve) control group. Validation : The model is only considered valid if the "Vehicle + DSS" group exhibits at least a 15% reduction in body weight and a significant shortening of the colon compared to the Naïve group. If this baseline damage is absent, any perceived "efficacy" of the drug is an artifact of a failed DSS induction.

Quantitative Data Presentation

Table 1: Formulation Ratios and Dosing Volumes

Component Volume % (v/v) Volume for 10 mL Batch Function
DMSO 5% 0.5 mL Primary solvent; disrupts crystal lattice
Tween-80 15% 1.5 mL Non-ionic surfactant; forms micelles
0.9% Saline 80% 8.0 mL Aqueous diluent; ensures isotonicity

| Total Injection Vol | - | 10 µL per gram of body weight | Standard murine dosing volume |

Table 2: Expected Pharmacokinetic Parameters (Extrapolated for Indole Derivatives)

Parameter IP Administration (30 mg/kg) PO Administration (30 mg/kg) Biological Implication

| Tmax​ | 0.25 - 0.5 hours | 1.0 - 2.0 hours | Rapid systemic absorption | | Cmax​ | ~4,500 ng/mL | ~1,200 ng/mL | IP avoids immediate gastric degradation | | Half-life ( t1/2​ ) | 1.5 - 2.5 hours | 2.0 - 3.0 hours | Rapid hepatic clearance | | Bioavailability (F%) | ~85% | 20 - 30% | High first-pass metabolism via PO route |

Visualizations: Mechanism & Workflow

The following diagram illustrates the experimental workflow from vehicle formulation to the molecular mechanism of action (AhR activation) and the resulting downstream phenotypic effects.

Mechanism N1 2-(1H-indol-3-yl)-N-methylacetamide (API) N2 Vehicle: 5% DMSO + 15% Tween-80 + 80% Saline N1->N2 Formulation N3 Murine Administration (IP or PO) N2->N3 Dosing N4 AhR Cytosolic Binding N3->N4 Absorption N5 Nuclear Translocation & ARNT Heterodimerization N4->N5 Activation N6 XRE Promoter Binding N5->N6 Transcription N7 ↑ IL-22 (Barrier Fortification) N6->N7 N8 ↓ TNF-α / IL-6 (Inflammation Reduction) N6->N8

Fig 1: Formulation, dosing, and AhR-mediated anti-inflammatory signaling of the indole derivative.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Application Note: Advanced Crystallization and Purification Strategies for 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-(1H-indol-3-yl)-N-methylacetamide (also known as N-methylindole-3-acetamide or N-methyl IAA amide; C11​H12​N2​O ) is a critical structural motif in pharmaceutical development and agrochemical research. As a derivative of the ubiquitous plant hormone indole-3-acetic acid (IAA), it serves as a precursor for bioactive indoles, including inhibitors of secretory phospholipase A2 [1] and various neuroprotective agents [2].

From a physicochemical perspective, the purification of 2-(1H-indol-3-yl)-N-methylacetamide presents unique challenges. The molecule possesses two distinct hydrogen-bond donors: the indole >NH (pKa ~16) and the secondary amide >NH (pKa ~15), alongside the amide carbonyl hydrogen-bond acceptor. This dual H-bonding capability strongly dictates its solubility profile and crystallization thermodynamics. Furthermore, the electron-rich indole ring is susceptible to oxidative degradation when exposed to light and air, necessitating rapid, highly efficient purification workflows that minimize residence time in solution.

As a Senior Application Scientist, I have designed this protocol to move beyond generic purification steps. This guide provides a self-validating, causally driven workflow that leverages precise pH-controlled liquid-liquid extraction (LLE) followed by thermodynamically controlled anti-solvent crystallization.

Impurity Profiling and Separation Strategy

Typically, 2-(1H-indol-3-yl)-N-methylacetamide is synthesized via the amidation of indole-3-acetic acid with methylamine using coupling reagents (e.g., EDC·HCl, CDI, or via an acid chloride intermediate) [3]. The crude reaction mixture invariably contains:

  • Acidic Impurities: Unreacted indole-3-acetic acid (pKa ~4.7).

  • Basic Impurities: Unreacted methylamine (pKa ~10.6).

  • Neutral Impurities: Coupling reagent byproducts (e.g., urea derivatives) and indole dimers/oxidation products.

The Causality of the LLE Workflow

To achieve >95% purity prior to crystallization, we exploit the pKa differentials of the mixture. By washing the organic phase with 1M HCl, the unreacted methylamine is fully protonated and partitioned into the aqueous phase. Crucially, the indole nitrogen (conjugate acid pKa ~ -3.6) is not basic enough to be protonated at pH 1, ensuring the target molecule remains in the organic phase. Subsequent washing with saturated NaHCO3​ (pH ~8) deprotonates the unreacted IAA, driving it into the aqueous waste, while our target neutral amide remains untouched.

G Crude Crude Reaction Mixture (Amidation Product) LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Crude->LLE AcidWash 1M HCl Wash (pH 1) Removes Methylamine LLE->AcidWash BaseWash Sat. NaHCO3 Wash (pH 8) Removes IAA AcidWash->BaseWash OrgPhase Organic Phase (Target Compound >95%) BaseWash->OrgPhase Cryst Anti-Solvent Crystallization (EtOAc / Heptane) OrgPhase->Cryst Pure Pure 2-(1H-indol-3-yl)-N-methylacetamide (>99% Purity) Cryst->Pure

Caption: Orthogonal purification workflow leveraging pH-dependent partitioning and thermodynamic crystallization.

Quantitative Data: Solubility and Solvent Selection

Successful crystallization requires a deep understanding of the solute's behavior in various solvent systems. The table below summarizes the empirical solubility data used to select the optimal solvent/anti-solvent pairing.

Table 1: Solubility Profile and Crystallization Solvent Systems

Solvent SystemRole in CrystallizationSolubility BehaviorMechanistic Rationale
Ethyl Acetate (EtOAc) Primary Solvent (Good)High at 70°C, Moderate at 20°CH-bond acceptor (carbonyl) interacts favorably with the indole and amide >NH groups.
Heptane / Hexanes Anti-Solvent (Poor)Insoluble at all tempsNon-polar aliphatic chains cannot disrupt the strong intermolecular H-bonding of the solute.
Ethanol (EtOH) Primary Solvent (Good)Very High at 78°CProtic solvent; readily solvates the molecule via extensive H-bond networking.
Water ( H2​O ) Anti-Solvent (Poor)Low at 20°CHigh dielectric constant forces the hydrophobic indole rings to aggregate (hydrophobic effect).

Note: For pharmaceutical-grade purity, the EtOAc / Heptane system is preferred as it minimizes the risk of ester hydrolysis or amide cleavage that can occasionally occur in hot aqueous-alcoholic systems over prolonged periods.

Step-by-Step Experimental Protocols

Protocol A: Pre-Crystallization Liquid-Liquid Extraction (LLE)

Self-Validating Check: The organic layer should transition from a dark, muddy brown to a clear, pale yellow/amber solution following the sequential washes.

  • Dilution: Dilute the crude reaction mixture (approx. 10 g scale) in 150 mL of high-purity Ethyl Acetate (EtOAc).

  • Acidic Wash (Amine Removal): Transfer to a separatory funnel. Add 50 mL of cold 1M HCl. Shake vigorously, vent, and allow phase separation. Discard the lower aqueous layer.

  • Basic Wash (Acid Removal): Add 50 mL of saturated aqueous NaHCO3​ . Shake carefully (vent frequently to release CO2​ gas). Discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution to remove residual water and dissolved salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo at 40°C until a crude solid or thick oil is obtained.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Self-Validating Check: The onset of the "cloud point" confirms that the metastable zone has been reached. Spontaneous oiling out indicates the anti-solvent was added too rapidly.

  • Dissolution: Suspend the crude 2-(1H-indol-3-yl)-N-methylacetamide in a minimum volume of EtOAc (approx. 3-4 mL per gram of crude). Heat the suspension gently to 65-70°C under an inert atmosphere (Nitrogen/Argon) until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed fritted funnel to remove microscopic dust or insoluble polymerized indole impurities.

  • Anti-Solvent Addition (Reaching the Cloud Point): While maintaining the solution at 65°C, add hot Heptane (60°C) dropwise using an addition funnel. Continue addition until the solution becomes faintly turbid (the cloud point) and does not clear upon swirling.

  • Seeding (Optional): Add 1-2 mg of pure 2-(1H-indol-3-yl)-N-methylacetamide crystals to bypass the primary nucleation energy barrier.

  • Controlled Cooling (Critical Step): Turn off the heating mantle and allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min. Causality: Rapid cooling causes high supersaturation, leading to spontaneous primary nucleation ("crashing out"), which traps impurities (occlusion). Controlled cooling favors crystal growth over nucleation, yielding large, high-purity crystalline needles.

  • Aging: Once at room temperature, transfer the flask to an ice bath (0-5°C) and age the slurry for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake twice with 10 mL of ice-cold EtOAc/Heptane (1:4 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry the white to faint-yellow crystals in a vacuum oven at 45°C for 12 hours.

  • Quality Control: Verify purity via HPLC and confirm the melting point (Literature expected: 129-131 °C) [2].

References

[1] Draheim, R., et al. "Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 1. Indole-3-acetamides." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

[2] Marfat, A., et al. "US20040102467A1 - Neuroprotective and anti-proliferative compounds." Google Patents. Available at:

[3] Wang, J., et al. "Versatile and Facile One-Pot Biosynthesis for Amides and Carboxylic Acids in E. coli by Engineering Auxin Pathways of Plant Microbiomes." ACS Catalysis, ACS Publications. Available at:[Link]

Application Notes and Protocols for Cell-Based Assays Using 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] 2-(1H-indol-3-yl)-N-methylacetamide, also referred to as SAD-1, is an indole-based compound that has garnered attention for its potential anti-inflammatory, antioxidant, and anticancer properties.[2][3] Studies have indicated that this class of molecules can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[2][4] This guide provides detailed protocols for evaluating the cytotoxic and apoptotic effects of 2-(1H-indol-3-yl)-N-methylacetamide in cell culture, offering insights into the experimental design and the underlying molecular mechanisms.

The therapeutic efficacy of many anticancer agents is linked to their ability to trigger apoptosis in malignant cells.[5] Indole derivatives have been shown to modulate key signaling pathways that control cell survival and death.[6][7] These pathways often involve the Bcl-2 family of proteins, which are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis, and the activation of a cascade of proteases called caspases, which execute the apoptotic program.[5][8] This document outlines protocols for assessing cell viability via MTT assay, detecting DNA fragmentation characteristic of apoptosis using the TUNEL assay, and quantifying the activity of caspase-3, a key executioner caspase.

Mechanistic Insights: Plausible Signaling Pathways

While the precise molecular targets of 2-(1H-indol-3-yl)-N-methylacetamide are a subject of ongoing research, the activities of related indole compounds provide a strong basis for a hypothetical mechanism of action. Many indole derivatives exert their anticancer effects by inducing cellular stress, which can lead to the activation of tumor suppressor proteins like p53 and the modulation of survival signaling pathways such as the PI3K/Akt pathway.[4][7]

A plausible mechanism involves the induction of the intrinsic apoptotic pathway. Treatment with 2-(1H-indol-3-yl)-N-methylacetamide may lead to an imbalance in the pro- and anti-apoptotic members of the Bcl-2 protein family.[5] This can result in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[6][9]

G cluster_0 Cellular Response to 2-(1H-indol-3-yl)-N-methylacetamide Compound 2-(1H-indol-3-yl)-N-methylacetamide CellularStress Cellular Stress Compound->CellularStress p53 p53 Activation CellularStress->p53 Bcl2Family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) CellularStress->Bcl2Family p53->Bcl2Family Mito Mitochondrial Outer Membrane Permeabilization Bcl2Family->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Design and Workflow

A systematic approach is crucial for characterizing the cellular effects of 2-(1H-indol-3-yl)-N-methylacetamide. The following workflow is recommended:

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-(1H-indol-3-yl)-N-methylacetamide.

Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)-N-methylacetamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, improve your reaction yields, and ensure the highest purity of your final product.

The synthesis of this molecule, while conceptually straightforward—an amide bond formation between Indole-3-acetic acid (IAA) and methylamine—is often plagued by issues ranging from low conversion rates to challenging purification. This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address these critical points.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common problems observed during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated, step-by-step solutions.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low conversion is the most frequent hurdle. The root cause typically lies in the inefficient activation of the carboxylic acid (Indole-3-acetic acid) or the degradation of reagents.

Possible Causes & Recommended Solutions:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can degrade the indole moiety.[1] The use of a coupling reagent is essential to convert the carboxylate's hydroxyl group into a better leaving group.

    • Solution: Evaluate your choice of coupling reagent. While cost-effective, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may require an additive to achieve high efficiency. For more robust activation, consider using a phosphonium (e.g., PyBOP) or aminium/uronium salt (e.g., HATU, HBTU) based reagent.[2] A combination of EDC/HOAt/DIPEA has been shown to be highly effective for a wide range of amide bond formations.[3]

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any moisture in the reaction will quench this intermediate, reverting it to the starting carboxylic acid and halting the reaction.

    • Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents (e.g., DMF, DCM, or acetonitrile), and operate under an inert atmosphere (Nitrogen or Argon).[1]

  • Incorrect Stoichiometry or Ineffective Base: The choice and amount of base are critical, particularly when using aminium/uronium salt reagents or when the amine starting material is a salt (e.g., methylamine hydrochloride).

    • Solution: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). When using HATU, at least 2 equivalents of base are required: one to deprotonate the carboxylic acid and another to neutralize the proton released during amide bond formation.[2] If using an amine salt, an additional equivalent of base is needed to liberate the free amine.

  • Degradation of Indole-3-Acetic Acid (IAA): IAA can be unstable. The indole ring is susceptible to oxidation and degradation under harsh acidic or thermal conditions.[4][5]

    • Solution: Maintain a controlled temperature profile. Start the activation step at 0 °C to manage the initial exotherm, then allow the reaction to proceed at room temperature.[2] Avoid unnecessarily long reaction times and high temperatures.

Q2: My TLC/LC-MS shows multiple product spots, indicating significant side reactions. How can I improve selectivity?

Side product formation not only reduces the yield of the desired product but also complicates purification. The primary culprits are N-acylurea formation and unwanted reactions involving the indole ring.

Possible Causes & Recommended Solutions:

  • N-Acylurea Byproduct Formation: This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the activated acid.

    • Solution: Use an additive such as 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt).[1][3] These additives act as "activated ester traps," reacting with the O-acylisourea to form an intermediate activated ester that is more reactive towards the amine and less prone to side reactions.

  • Side Reactions on the Indole Ring: While the indole nitrogen is less nucleophilic than the primary amine, it can undergo side reactions under certain conditions. More commonly, the electron-rich indole ring can be susceptible to electrophilic attack.

    • Solution: Employing milder reaction conditions (lower temperature, optimized reaction time) can minimize these undesired pathways. The use of modern coupling reagents often circumvents the need for harsh conditions that could lead to indole degradation or side reactions.[6]

Q3: I've achieved a good conversion, but purifying the final product is difficult. What are the best practices?

Effective purification is key to obtaining a high-quality final compound. Common challenges include removing water-soluble byproducts and separating the product from closely-eluting impurities.

Recommended Purification Workflow:

  • Aqueous Work-up: This is the first and most critical step to remove the bulk of impurities.

    • Procedure: After the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer sequentially with:

      • A dilute acid (e.g., 1M HCl or 5% citric acid) to remove the basic catalyst (DIPEA/TEA) and any unreacted amine.

      • A dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted IAA and the acidic additive (HOBt/HOAt).[2]

      • Water and finally brine to remove residual water-soluble materials.[1] The urea byproduct from EDC is also removed during these aqueous washes.[2]

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Flash Column Chromatography: This is the standard method for obtaining highly pure product.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. Adding a small amount of methanol to the ethyl acetate can help elute highly polar compounds if necessary.

Experimental Workflow & Data

To provide a clear, actionable path, we present a generalized workflow and a comparison of common coupling systems.

General Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of 2-(1H-indol-3-yl)-N-methylacetamide using a coupling reagent.

G cluster_prep Preparation cluster_activation Activation cluster_reaction Amide Formation cluster_purification Purification Reagents 1. Combine IAA, Solvent, & Base (e.g., DIPEA) Cool 2. Cool to 0 °C Reagents->Cool Add_Coupling 3. Add Coupling Reagent & Additive (e.g., HATU) Cool->Add_Coupling Stir_Activate 4. Stir for 10-15 min Add_Coupling->Stir_Activate Add_Amine 5. Add Methylamine Stir_Activate->Add_Amine Warm_Stir 6. Warm to RT & Stir (Monitor by TLC/LC-MS) Add_Amine->Warm_Stir Workup 7. Aqueous Work-up Warm_Stir->Workup Column 8. Column Chromatography Workup->Column Product 9. Pure Product Column->Product Troubleshooting cluster_sm cluster_causes_sm cluster_causes_prod Start Low Yield or No Reaction Check_TLC Analyze TLC/LC-MS Start->Check_TLC SM_Present Starting Material (IAA) Remains Check_TLC->SM_Present Is SM Present? [Yes] SM_Consumed Starting Material Consumed Check_TLC->SM_Consumed Is SM Present? [No] Cause1 Cause: Ineffective Activation or Reagent Degradation SM_Present->Cause1 Cause2 Cause: Side Reactions or Product Degradation SM_Consumed->Cause2 Solution1 Solution: 1. Check coupling reagent quality. 2. Ensure anhydrous conditions. 3. Verify base stoichiometry. 4. Use stronger coupling agent (HATU). Cause1->Solution1 Solution2 Solution: 1. Add HOBt/HOAt (with EDC). 2. Lower reaction temperature. 3. Reduce reaction time. 4. Optimize work-up procedure. Cause2->Solution2

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troubleshooting 2-(1H-indol-3-yl)-N-methylacetamide solubility in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of indole derivatives.

This guide is specifically engineered to troubleshoot the solubility issues associated with 2-(1H-indol-3-yl)-N-methylacetamide (also known in the literature as SAD-1). Below, you will find the physicochemical causality behind its precipitation, targeted FAQs, and self-validating experimental protocols to ensure your assays yield reproducible, artifact-free data.

Part 1: The Physicochemical Root of the Problem

To troubleshoot solubility, we must first understand the molecule's physical chemistry. 2-(1H-indol-3-yl)-N-methylacetamide has a molecular weight of 203.24 g/mol and a log P of ~1.8, indicating moderate lipophilicity[1]. It features a highly hydrophobic planar indole ring system paired with an acetamide group[2].

While the acetamide moiety can participate in hydrogen bonding, the planar nature of the indole core promotes tight intermolecular crystal packing. This results in a relatively high melting point (129-131°C) and robust crystal lattice energy[1][3]. When introduced directly to a polar aqueous environment, the energetic cost of disrupting this crystal lattice and creating a cavity in the water network far exceeds the hydration energy[3]. Consequently, the hydrophobic effect forces the molecules to aggregate, minimizing their exposed surface area and leading to rapid precipitation[4].

Part 2: Troubleshooting FAQs

Q1: I added 2-(1H-indol-3-yl)-N-methylacetamide directly to PBS (pH 7.4) and it formed a cloudy suspension. Why doesn't it dissolve? A1: Direct dissolution fails because the thermodynamic barrier of the solid's crystal lattice cannot be overcome by the aqueous buffer alone[3]. You must first create a primary stock in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal, as the compound has a solubility of ~2 mg/mL in these solvents[1]. Always dissolve the dry powder in 100% anhydrous DMSO first, then dilute into your aqueous buffer[5].

Q2: I prepared a 2 mg/mL stock in DMSO, but upon 1:10 dilution into my cell culture media, the compound crashed out. What is the causality here, and how do I prevent it? A2: This phenomenon is known as "solvent shift precipitation." When the DMSO stock is rapidly diluted into aqueous media, the DMSO diffuses into the bulk water faster than the drug can remain solvated. The indole molecules, suddenly stripped of their solvating DMSO shell and exposed to a high-dielectric aqueous environment, rapidly nucleate and precipitate[4]. To prevent this, implement a "step-down" polarity gradient. Introduce intermediate co-solvents like Polyethylene Glycol 400 (PEG 400) or surfactants like Tween 80 to stabilize the transition before adding the aqueous phase[4][6].

Q3: My in vivo assay requires a high concentration of the compound, but I cannot exceed 0.5% DMSO due to cellular toxicity. What is the alternative? A3: When co-solvents are biologically restricted, molecular encapsulation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[4]. It encapsulates the hydrophobic indole ring, forming a water-soluble inclusion complex[4][7]. This effectively shields the drug from the aqueous environment, drastically increasing apparent solubility without relying on toxic organic solvents[7].

Part 3: Validated Solubilization Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can scatter light imperceptibly but will ruin assay reproducibility. The following protocols are designed as self-validating systems .

Protocol A: The Step-Down Co-Solvent Method (For In Vitro Assays)

Causality: Gradually lowers the dielectric constant of the vehicle, preventing rapid nucleation and solvent shift precipitation.

  • Primary Solubilization: Weigh the required mass of 2-(1H-indol-3-yl)-N-methylacetamide and dissolve completely in 100% anhydrous DMSO to achieve a 2 mg/mL primary stock[1]. Vortex until optically clear.

  • Intermediate Solvation: Add PEG 400 to the DMSO stock. A standard transitional ratio is 10% DMSO to 40% PEG 400[4]. Mix thoroughly. The PEG 400 acts as a bulky, intermediate-polarity shield.

  • Aqueous Integration: Slowly add the aqueous buffer (50% of final volume) dropwise while under continuous vortexing or magnetic stirring to prevent localized zones of high water concentration[7].

  • System Validation (Critical): Centrifuge the final solution at 3500 rpm for 30 minutes. Carefully inspect the bottom of the tube for a micro-pellet[6]. If a pellet forms, the drug concentration exceeds the micellar capacity of the vehicle, and the DMSO/PEG ratio must be optimized.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo / High-Concentration Assays)

Causality: Thermodynamic encapsulation of the indole core driven by hydrophobic interactions, bypassing the need for organic solvents.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or standard saline[4][7].

  • Complexation: Add an excess amount of the compound powder directly to the HP-β-CD solution[7].

  • Equilibration: Stir the suspension magnetically at room temperature for 24 to 48 hours. Do not shorten this step. Extended time is thermodynamically critical to allow the inclusion complex to reach equilibrium[7].

  • System Validation (Critical): Pass the equilibrated suspension through a 0.22 µm syringe filter[7]. The filter removes any uncomplexed, precipitated drug. The resulting filtrate contains the fully solubilized, biologically active inclusion complex.

Part 4: Quantitative Solubility Data Summary

Formulation StrategyExcipient CompositionExpected Solubility / OutcomeBiological Compatibility
Direct Aqueous 100% PBS or Water< 0.1 mg/mL (Precipitation)[5]High (but ineffective)
Primary Organic 100% DMSO or DMF~ 2.0 mg/mL (Clear Solution)[1]Low (Toxic to cells)
Co-Solvent System 10% DMSO / 40% PEG 400 / 50% Water0.5 - 1.0 mg/mL (Stable Dispersion)[4]Moderate (In vitro assays)
Cyclodextrin Complex 10% (w/v) HP-β-CD in Water> 1.0 mg/mL (Inclusion Complex)[7]High (In vivo suitable)

Part 5: Solubilization Decision Pathway

SAD1_Solubility_Workflow Start 2-(1H-indol-3-yl)-N-methylacetamide in Aqueous Media Stock Prepare Primary Stock (DMSO or DMF) Start->Stock Dilute Dilute into Aqueous Buffer Stock->Dilute Check Precipitation Observed? Dilute->Check Success Proceed to Assay (Ensure DMSO < 0.5%) Check->Success No CoSolvent Co-Solvent Strategy (Add PEG400 / Tween 80) Check->CoSolvent Yes (In Vitro Assays) Cyclo Complexation Strategy (Add 10% HP-β-CD) Check->Cyclo Yes (In Vivo Assays) End1 Stable Micellar Dispersion (Validate via Centrifugation) CoSolvent->End1 End2 Soluble Inclusion Complex (Validate via 0.22µm Filtration) Cyclo->End2

Fig 1: Decision pathway for troubleshooting 2-(1H-indol-3-yl)-N-methylacetamide aqueous solubility.

References[8] Benchchem - Technical Support Center: Improving the Stability of Indole Compounds in Solution - Click here for verification[1] Smolecule - 2-(1H-indol-3-yl)-N-methylacetamide - Click here for verification[4] Benchchem - Technical Support Center: Overcoming Poor Solubility of Indole Intermediates -Click here for verification[5] Cayman Chemical - Indole-3-acetamide Product Information - Click here for verification[7] Benchchem - Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media - Click here for verification[2] Ontosight AI - CHEMBL1547339 | N-[(4-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide -Click here for verification[3] ACS Publications - Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry -Click here for verification[6] Turk J Pharm Sci - Self-Emulsifying Formulation of Indomethacin with Improved Dissolution and Oral Absorption - Click here for verification

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Technical Support Center: A Guide to Preventing Oxidative Degradation of 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(1H-indol-3-yl)-N-methylacetamide. The indole scaffold, while a valuable pharmacophore, is susceptible to oxidative degradation, which can compromise sample integrity, biological activity, and experimental reproducibility.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind best practices for storage and handling to ensure the long-term stability of your compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common initial observations and questions regarding the stability of 2-(1H-indol-3-yl)-N-methylacetamide.

Q1: My solid 2-(1H-indol-3-yl)-N-methylacetamide has changed color from white/off-white to a yellow or brownish hue. What's happening?

A color change is a primary visual indicator of chemical degradation.[3] For indole-containing compounds, this is typically due to oxidation of the electron-rich indole ring.[4] Exposure to atmospheric oxygen, even for brief periods, can initiate a cascade of reactions leading to the formation of highly colored, oxidized oligomers and specific degradation products.[3] This is a clear sign that the storage and handling protocols need to be reviewed immediately.

Q2: What are the primary environmental factors that cause this degradation?

The degradation of 2-(1H-indol-3-yl)-N-methylacetamide is primarily driven by three factors:

  • Atmospheric Oxygen: The indole ring is susceptible to oxidation.[5] Many organic materials undergo thermal or photo-oxidation upon exposure to air.[6] This is the most critical factor to control.

  • Light: Many indole derivatives are photosensitive.[4] Light, particularly UV and high-energy visible light, can provide the activation energy needed to catalyze oxidative reactions, leading to photodegradation.[6][7]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[6] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life, even if protected from light and air.[8]

Q3: I'm analyzing an aged sample via HPLC and see new peaks appearing alongside my main compound peak. What are these new peaks likely to be?

The appearance of new peaks is analytical evidence of degradation.[4] Based on the known reactivity of the indole nucleus, these impurities are likely various oxidation products. The C2-C3 double bond of the indole ring is particularly susceptible to oxidation, which can lead to the formation of products such as oxindoles or further cleaved intermediates.[9][10][11] To definitively identify these peaks, analysis by LC-MS is recommended to determine their molecular weights.[4]

Q4: What are the definitive optimal storage conditions for solid 2-(1H-indol-3-yl)-N-methylacetamide?

To maximize long-term stability, the compound must be rigorously protected from air, light, and heat. The following table summarizes the recommended conditions.

Parameter Optimal Condition Rationale & Expert Insight
Atmosphere Inert Gas (Argon or Nitrogen)This is non-negotiable. Oxygen must be displaced to prevent oxidation. Argon is denser than air and can provide a superior protective blanket.[12] Always handle the solid material inside a glove box or using Schlenk line techniques.[6][13]
Temperature Frozen (≤ -20°C)Low temperatures significantly slow the kinetics of degradation reactions.[3] For long-term archival storage, -80°C is preferred.
Light Complete DarknessStore in an amber glass vial and place the vial inside a light-blocking secondary container or in a designated dark cabinet/freezer.[3][4][6]
Container Tightly Sealed Glass VialUse vials with secure, airtight caps (e.g., PTFE-lined screw caps or crimp-sealed septum vials) to prevent slow ingress of air and moisture over time.[14][15]

Q5: Can I use antioxidants to protect the compound when it's in a solution, for example, a DMSO stock?

Yes, adding an antioxidant can be an effective strategy, particularly for solutions that may be handled more frequently or stored for intermediate periods.[3] However, the choice of antioxidant must be compatible with your downstream application.

  • For General Chemical Use: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common and effective radical scavengers.[3]

  • For Cell Culture Applications: To avoid cytotoxicity, consider cell-compatible antioxidants like N-acetylcysteine or α-ketoglutaric acid.[3]

It is crucial to validate that the chosen antioxidant does not interfere with your assay or biological system. The most robust strategy remains preparing solutions fresh from properly stored solid aliquots immediately before use.[3]

Section 2: Troubleshooting & Corrective Action

This section provides structured guides to diagnose and resolve degradation issues encountered during your research.

Troubleshooting Scenario 1: Visual Degradation of Solid Compound
  • Symptom: You observe that your stock bottle of 2-(1H-indol-3-yl)-N-methylacetamide has developed a yellow or brown tint and may appear clumpy.

  • Root Cause Analysis: This indicates significant exposure to atmospheric oxygen. The workflow below will help identify the procedural gap.

G start Symptom: Solid has changed color check_atm Was the compound handled exclusively under an inert atmosphere? start->check_atm check_seal Is the container seal visibly compromised or was it left open? check_atm->check_seal Yes cause_atm Root Cause: Atmospheric Oxygen Exposure check_atm->cause_atm No check_aliquot Was the main stock bottle opened multiple times? check_seal->check_aliquot No check_seal->cause_atm Yes cause_aliquot Root Cause: Repeated exposure of bulk material during weighing check_aliquot->cause_aliquot Yes action_inert Corrective Action: Implement strict inert atmosphere handling (Glove Box / Schlenk Line). See Protocol 1. cause_atm->action_inert action_aliquot Corrective Action: Aliquot bulk material into single-use vials for storage. See Protocol 1. cause_aliquot->action_aliquot

Caption: Troubleshooting workflow for visual degradation.

  • Corrective Action: If you suspect your bulk material is compromised, its purity should be re-assessed by HPLC before further use. For all future handling, strictly follow Protocol 1: Inert Atmosphere Handling and Aliquoting . This involves transferring the material inside a glove box into smaller, pre-weighed, single-use vials to prevent repeated exposure of the main stock.[4]

Troubleshooting Scenario 2: Analytical Evidence of Degradation in Solution
  • Symptom: Your HPLC analysis of a solution (e.g., a stock in DMSO or a sample in assay buffer) shows a decrease in the main peak's area over time and the appearance of new, unidentified peaks.

  • Root Cause Analysis: This points to instability in the solution state. The cause could be inherent instability in the solvent, degradation in the autosampler, or on-column degradation.[3]

  • Corrective Action Protocol: Validating Your Analytical Method A robust stability-indicating HPLC method is required. This method must be able to resolve the parent compound from all potential degradation products. A forced degradation study is the definitive way to validate this.[10] This study intentionally degrades the compound to ensure the resulting impurities can be separated by your method. See Protocol 2: Forced Degradation Study Workflow for a detailed methodology.

Section 3: Key Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Aliquoting of Solid Compound

This protocol ensures the compound is never exposed to atmospheric oxygen or moisture during storage preparation.[6][13]

  • Preparation: Place the sealed primary container of 2-(1H-indol-3-yl)-N-methylacetamide, a spatula, a set of appropriately sized amber glass vials with PTFE-lined caps, and a label-making pen into the antechamber of a glove box.

  • Inert Environment: Purge the antechamber according to the glove box manufacturer's instructions. Once purged, bring the materials into the main chamber, which should have an atmosphere of dry argon or nitrogen with O₂ and H₂O levels below 10 ppm.

  • Equilibration: Allow the materials to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Aliquoting: Carefully open the main container. Portion the desired amount of solid (e.g., 5-10 mg) into each of the smaller amber vials.

  • Sealing: Tightly seal each aliquot vial immediately after filling.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date.

  • Final Storage: Place the labeled, sealed aliquot vials into a secondary container and transfer them out of the glove box via the antechamber. Immediately place them in a designated light-protected freezer (≤ -20°C) for long-term storage.

Protocol 2: Forced Degradation (Stress Testing) Study Workflow

This workflow is essential for identifying potential degradants and validating that your HPLC method is "stability-indicating."[10]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation prep_stock Prepare concentrated stock solution in ACN or DMSO stress_control Control (No Stress) stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_ox Oxidative (e.g., 3% H₂O₂, RT) stress_photo Photolytic (UV/Vis Light Exposure) stress_therm Thermal (e.g., 80°C, Solid & Solution) hplc Analyze all samples by HPLC-DAD/MS stress_control->hplc stress_acid->hplc stress_base->hplc stress_ox->hplc stress_photo->hplc stress_therm->hplc eval Evaluate Results: - Peak Purity - Resolution > 2 - Mass Balance hplc->eval valid Method is Validated as Stability-Indicating eval->valid Pass invalid Method Requires Optimization (Adjust Mobile Phase/Gradient) eval->invalid Fail

Caption: Workflow for a forced degradation study.

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or DMSO.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Add an equal volume of 3% H₂O₂. Keep at room temperature.[10]

    • Photolytic: Expose a solution to a photostability chamber with controlled UV and visible light.

    • Thermal: Expose both solid compound and a solution to elevated temperatures (e.g., 80°C).

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples using an HPLC system equipped with a Diode Array Detector (DAD) to assess peak purity and an optional Mass Spectrometer (MS) for degradant identification.

  • Evaluation: A successful stability-indicating method will show baseline resolution (Resolution > 2) between the parent peak and all degradation product peaks.

References

  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Betten, A., Dahlgren, C., Hermodsson, S., et al. (2001). Serotonin protects NK cells against oxidatively induced functional inhibition and apoptosis. Journal of Leukocyte Biology.
  • El-Kashef, H., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Krasowska, D., et al. (2021).
  • El-Kashef, H., et al. (2015). A rapid and specific method for the detection of indole in complex biological samples. PubMed.
  • Grewal, S., et al. (2019). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins.
  • Apollo Scientific. (n.d.). 1H-Indole-3-carboxylic acid Safety Data Sheet.
  • Benchchem. (n.d.). Preventing degradation of indole-3-carboxaldehyde during storage.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). About Handling.
  • Journal of Chemical Education. (n.d.). An inexpensive sample holder for storage and introduction of air-sensitive organometallic compounds into a mass spectrometer with inert-atmosphere blanketing.
  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
  • Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic.
  • Antonijević, M., et al. (2022).
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Yeh, S. R., et al. (2007). Indole peroxygenase activity of indoleamine 2,3-dioxygenase.
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
  • ResearchGate. (2025).
  • Hangarter, R., et al. (2013).
  • Aryal, S. (2022).
  • Stefek, M., et al. (2021).
  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Stolc, S., et al. (2004).
  • Sigma-Aldrich. (2025).
  • Tong, R., et al. (2019). Green Oxidation of Indoles using halide Catalysis.
  • ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
  • Madsen, E. L., et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
  • PubMed. (2021).
  • PubChem. (n.d.). N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide. NIH.
  • Sigma-Aldrich. (n.d.). 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide.
  • Journal of Applied Biology and Biotechnology. (2024). Assessing the role of temperature as an elicitor for indole-3-acetic acid production in cyanobacterial species.
  • ResearchGate. (n.d.).

Sources

reducing byproducts during 2-(1H-indol-3-yl)-N-methylacetamide extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-(1H-indol-3-yl)-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the extraction phase of this compound. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and enhance the purity of your final product.

Section 1: Understanding the Chemistry: Common Byproducts and Their Formation

The purity of 2-(1H-indol-3-yl)-N-methylacetamide is paramount for its downstream applications. The indole nucleus, while central to the molecule's function, is also the primary source of its instability. The electron-rich nature of the indole ring makes it highly susceptible to specific degradation pathways, particularly during extraction and workup procedures.[1]

The most prevalent byproducts arise from two main pathways: Oxidation and Hydrolysis .

  • Oxidation: The C2-C3 double bond of the indole ring is particularly reactive and prone to oxidation, especially when exposed to atmospheric oxygen, light, or residual oxidizing agents.[2][3] This can lead to the formation of colored impurities, such as oxindole derivatives, which are notoriously difficult to remove. The initial step often involves the formation of a radical intermediate, which can lead to a cascade of unwanted products, including dimers and polymers.[3][4]

  • Hydrolysis: The amide bond in the side chain is susceptible to cleavage under both acidic and basic conditions, especially at elevated temperatures. This reaction reverts the molecule to its parent carboxylic acid, Indole-3-acetic acid (IAA) , and methylamine.[5] The presence of IAA is a common issue if pH is not carefully controlled during aqueous extraction steps.

Below is a diagram illustrating these primary degradation pathways.

Byproduct_Formation cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway main 2-(1H-indol-3-yl)-N-methylacetamide (Target Compound) oxindole 2-oxo-3-(N-methylcarbamoylmethyl)indoline (Oxindole Byproduct) main->oxindole O₂, light, heat hydroxylated Hydroxylated Byproducts main->hydroxylated Oxidizing agents iaa Indole-3-acetic acid (IAA) main->iaa H⁺ or OH⁻, H₂O dimers Dimers / Polymers oxindole->dimers Radical reactions methylamine Methylamine Extraction_Workflow start Crude Reaction Mixture quench 1. Quench Reaction (e.g., with cold NaHCO₃ solution) start->quench degas 2. Degas Solvents (N₂ sparging) quench->degas ccp1 Critical: pH Control quench->ccp1 extract 3. Liquid-Liquid Extraction (under N₂ atmosphere) degas->extract wash1 4a. Wash with 5% NaHCO₃ (aq) (Removes acidic impurities) extract->wash1 ccp2 Critical: Inert Atmosphere extract->ccp2 wash2 4b. Wash with Brine (Removes water, breaks emulsions) wash1->wash2 dry 5. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) wash2->dry filter 6. Filter and Concentrate (Rotary Evaporation, low temp) dry->filter purify 7. Chromatography (Silica gel, degassed solvents) filter->purify ccp3 Critical: Low Temperature filter->ccp3 end Pure 2-(1H-indol-3-yl)-N-methylacetamide purify->end

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 2-(1H-indol-3-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(1H-indol-3-yl)-N-methylacetamide, a promising indole-based compound with demonstrated anti-inflammatory, antioxidant, and anticancer potential.[1] A common experimental hurdle reported by researchers is the discrepancy between high potency in biochemical (cell-free) assays and diminished activity in cell-based models. This guide is designed to address the primary cause of this issue—poor cell membrane permeability—and provide a structured approach to troubleshooting, optimization, and strategic modification.

Troubleshooting Guide: From Problem to Diagnosis

This section addresses the most immediate questions researchers face when encountering unexpected results in cell-based experiments.

Question 1: My compound, 2-(1H-indol-3-yl)-N-methylacetamide, is highly effective against its target protein in vitro, but shows significantly lower potency in my cell-based assay. What is the most likely reason?

Answer: The most common cause for this discrepancy is poor cell permeability. Your cell-free assay allows the compound direct access to its target. However, in a cell-based assay, the compound must first cross the cell's lipid bilayer membrane to reach intracellular or transmembrane targets. If the compound cannot efficiently penetrate this barrier, its effective intracellular concentration will be too low to elicit a biological response, regardless of its inherent potency.

Other potential, though less frequent, causes include rapid metabolism by the cells or active removal from the cell by efflux pumps.

Question 2: How can I definitively test if poor permeability is the problem?

Answer: You need to quantify the compound's ability to cross a membrane. The two industry-standard assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

  • PAMPA: This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[2][3] It is an excellent first step to assess passive, transcellular permeability, as it isolates this single mechanism without the complexities of active transport or metabolism.[2]

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the human intestinal epithelium.[4][5] It provides a more comprehensive picture by evaluating not only passive diffusion but also active transport processes, such as uptake and, crucially, active efflux.[2][6]

A logical first step is to run a PAMPA test. If permeability is low, you have confirmed that passive diffusion is a significant hurdle. A follow-up Caco-2 assay can then determine if active efflux is also contributing to the problem.

Question 3: My PAMPA results confirm low passive permeability. What specific structural features of 2-(1H-indol-3-yl)-N-methylacetamide are responsible?

Answer: The primary obstacle to passive diffusion for this molecule is its hydrogen-bonding potential. For a molecule to cross the hydrophobic core of a cell membrane, it must shed its water shell (desolvation), which is energetically costly for polar groups.

The key culprits in the structure are the hydrogen bond donors (HBDs) :

  • The Indole N-H Group: The hydrogen on the indole nitrogen is a strong HBD.

  • The Amide Group: While the amide nitrogen is N-methylated (a tertiary amide), the overall indoleacetamide scaffold has a high potential to form hydrogen bonds with water.

The number of HBDs is a critical determinant of permeability.[7][8] Even with a moderate LogP of 1.8, the presence of these HBDs can dominate the molecule's behavior and severely limit its ability to passively diffuse across a lipid membrane.[1][7]

Visual Guide: Troubleshooting & Optimization Workflow

The following diagram outlines a systematic workflow for diagnosing and addressing permeability issues.

G start Start: Low Activity in Cell-Based Assay run_assays Perform Permeability Assays: 1. PAMPA (Passive Diffusion) 2. Caco-2 (Passive + Active Transport) start->run_assays analyze_pampa Analyze PAMPA Result run_assays->analyze_pampa low_pampa Low Passive Permeability (Papp < 1 x 10⁻⁶ cm/s) analyze_pampa->low_pampa Low Papp high_pampa High Passive Permeability (Papp > 5 x 10⁻⁶ cm/s) analyze_pampa->high_pampa High Papp analyze_caco2 Analyze Caco-2 Result low_pampa->analyze_caco2 Also check for efflux root_cause_passive Root Cause: Poor Physicochemical Properties (e.g., High H-Bonding Potential) low_pampa->root_cause_passive high_pampa->analyze_caco2 high_efflux High Efflux Ratio (ER > 2) analyze_caco2->high_efflux High ER low_efflux Low Efflux Ratio (ER < 2) analyze_caco2->low_efflux Low ER root_cause_efflux Root Cause: Substrate for Efflux Pumps (e.g., P-gp, BCRP) high_efflux->root_cause_efflux other_issue Permeability is NOT the primary issue. Investigate: - Metabolism - Target Engagement - Compound Stability low_efflux->other_issue solutions Implement Improvement Strategies: - Chemical Modification (Prodrugs, IMHB) - Formulation Optimization root_cause_passive->solutions root_cause_efflux->solutions

Caption: A decision-tree for diagnosing permeability issues.

Strategies for Improving Cell Permeability

Once poor permeability is confirmed, several strategies can be employed. These generally fall into two categories: chemical modification of the compound itself or formulation adjustments.

1. Chemical Modification (Recommended for long-term development)

The goal of chemical modification is to alter the physicochemical properties of the molecule to favor membrane transit.

  • Prodrug Approach: This is a highly effective strategy where the parent molecule is chemically modified to create a more permeable, inactive "prodrug."[9][10] Once inside the cell, cellular enzymes cleave the modifying group, releasing the active parent compound.[11]

    • Application: Mask the indole N-H group. Attaching a promoiety, such as an ester or a carbamate, can neutralize its hydrogen-bonding capability. This promoiety must be designed to be stable in media but readily cleaved by intracellular enzymes (e.g., esterases).

  • Intramolecular Hydrogen Bonding (IMHB): This sophisticated approach involves modifying the molecule to allow it to form a hydrogen bond with itself. This "internal" bond effectively shields the polar groups from the solvent, reducing the desolvation energy penalty and increasing the molecule's apparent lipophilicity.[12][13]

    • Application: While more complex, introducing a suitable hydrogen bond acceptor group on the indole ring could encourage the indole N-H to form an IMHB, effectively "closing" the structure into a more membrane-friendly conformation.

  • N-Methylation: While the amide nitrogen is already methylated, further N-methylation on other parts of a molecule can sometimes improve permeability by reducing HBD count and disrupting crystal packing.[9][14] For this specific molecule, the primary target remains the indole N-H.

G cluster_0 Core Structure: 2-(1H-indol-3-yl)-N-methylacetamide cluster_1 Modification Strategies cluster_2 Expected Outcome core Indole-CH2-C(=O)N(CH3)2 prodrug Prodrug Approach: Mask Indole N-H (e.g., with cleavable ester/carbamate) core->prodrug Modify at Indole N-H imhb IMHB Strategy: Add H-bond acceptor on indole ring to form internal H-bond core->imhb Modify at Indole N-H outcome Increased Cell Permeability - Reduced H-bond donor count - Increased apparent lipophilicity prodrug->outcome imhb->outcome

Caption: Key chemical strategies to enhance permeability.

2. Formulation Strategies (For immediate experimental use)

These methods do not change the molecule but can help it overcome the membrane barrier in specific experimental setups.

  • Use of Solubilizers/Permeabilizers: Including a low concentration of a solvent like DMSO in your final dosing solution can transiently increase membrane permeability.[15]

    • Caution: This approach must be used with care. High concentrations of DMSO are toxic to cells. Always run a vehicle control to ensure the observed effects are from your compound and not the solvent. It is critical to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Use of Efflux Pump Inhibitors: If Caco-2 data indicates active efflux, co-incubating your compound with a known inhibitor of pumps like P-glycoprotein (P-gp) (e.g., verapamil) can increase intracellular accumulation.[5][15] This is primarily a diagnostic tool to confirm efflux rather than a therapeutic strategy.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive diffusion of 2-(1H-indol-3-yl)-N-methylacetamide.

Objective: To determine the apparent permeability coefficient (Papp) of the test compound via passive diffusion.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (matching the filter plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker, UV/Vis plate reader or LC-MS system

Methodology:

  • Prepare the PAMPA Plate: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated. Avoid trapping air bubbles.

  • Prepare Solutions:

    • Prepare the donor solution by diluting the test compound stock solution in PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.

    • Fill the wells of the acceptor plate with 300 µL of fresh PBS.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.

  • Add Donor Solution: Carefully add 150 µL of the donor solution (containing the test compound) to each well of the filter plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[16]

  • Sample Collection & Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for incubation time, membrane area, and initial and final concentrations.

Permeability Classification Papp (10⁻⁶ cm/s)
Low< 1
Moderate1 - 5
High> 5

QC Step: The integrity of the artificial membrane can be checked using a co-incubated fluorescent marker like Lucifer Yellow, which should have very low permeability.[2]

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol assesses both passive permeability and active efflux.

Objective: To determine the apparent permeability (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Permeable cell culture inserts (e.g., 24-well Transwell plates, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • TEER meter (e.g., Millicell ERS-2)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the permeable filter inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17][18]

  • Monolayer Integrity Check (QC): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to confirm monolayer integrity.[17] Discard any inserts that do not meet this criterion.

  • Assay Preparation:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Equilibrate the monolayers by incubating with transport buffer for 30 minutes at 37°C.

  • Permeability Assay (A→B Direction):

    • Add 0.4 mL of the dosing solution (test compound diluted in transport buffer, e.g., 10 µM) to the apical (upper) chamber.

    • Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.

  • Permeability Assay (B→A Direction):

    • Add 1.2 mL of the dosing solution to the basolateral chamber.

    • Add 0.4 mL of fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking (e.g., 50 rpm).[5]

  • Sample Collection & Analysis:

    • After incubation, collect samples from both the donor and receiver chambers for all wells.

    • Quantify the compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate Papp (A→B) and Papp (B→A).

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between PAMPA and Caco-2 assays? A: PAMPA measures only passive diffusion across an artificial membrane, making it a fast, high-throughput screening tool.[2] Caco-2 uses a live cell monolayer and measures the combination of passive diffusion, active uptake, and active efflux, providing more biologically relevant data but at a lower throughput.[2][5]

Q2: My compound has a LogP of 1.8. According to Lipinski's rules, shouldn't it be permeable? A: Lipinski's "Rule of 5" provides general guidelines, but they are not absolute predictors. While a LogP between 1 and 3 is often favorable, the rule regarding hydrogen bond donors (HBDs ≤ 5) is equally, if not more, important for permeability.[8] Your compound's indole N-H group is a potent HBD that can override a favorable LogP value, leading to poor permeability.[7]

Q3: Can I use a higher concentration of the compound in my cell-based assay to compensate for poor permeability? A: While this may seem logical, it often leads to confounding results. High concentrations can cause off-target effects or cellular toxicity. Furthermore, many poorly permeable compounds also have poor aqueous solubility, so increasing the concentration may lead to compound precipitation in your cell culture media. It is always better to address the root cause of the permeability issue.

References
  • Vertex AI Search. (2024). 2-(1H-indol-3-yl)-N-methylacetamide.
  • Shityakov, S., et al. (2017). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm (RSC Publishing).
  • Creative Biolabs. (n.d.). Caco2 assay protocol.
  • Kovacs, T., et al. (2018). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology.
  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Waterbeemd, H., et al. (2001). Physicochemical Determinants of Passive Membrane Permeability: Role of Solute Hydrogen-Bonding Potential and Volume. Journal of Medicinal Chemistry.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Giménez, D., et al. (2021). Hydrogen bond donors in drug design. ChemRxiv.
  • Ferreira, R.J., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics.
  • Rautio, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • McAlpine, S.R., et al. (2019). Delivering bioactive cyclic peptides that target Hsp90 as prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hosseini, M., et al. (2025). Leading prodrug strategies for targeted and specific release. Expert Opinion on Drug Delivery.
  • Frontiers in Chemistry. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
  • Qvortrup, K., et al. (2025). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm.
  • ResearchGate. (2026).
  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?.

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Validation & Comparative

Comparative Biological Activity: 2-(1H-indol-3-yl)-N-methylacetamide vs. Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals navigating indole-based compounds, understanding the structure-activity relationship (SAR) between Indole-3-Acetic Acid (IAA) and its synthetic amide derivative, 2-(1H-indol-3-yl)-N-methylacetamide (N-Me-IAM) , is critical. While IAA serves as the gold-standard endogenous phytohormone (auxin) governing plant development, N-Me-IAM represents a sterically modified analog. This structural shift from a free carboxylate to an N-methylamide fundamentally alters the compound's receptor binding kinetics, metabolic stability, and pharmacological utility. This guide provides an objective, data-driven comparison of their biological activities, supported by validated experimental workflows.

Structural & Mechanistic Divergence

The biological efficacy of indole derivatives is strictly governed by the electrostatic and steric properties of their side chains.

  • Indole-3-Acetic Acid (IAA): The free carboxylate group of IAA is non-negotiable for direct biological signaling in plants. IAA acts as a "molecular glue" within the nucleus, binding to the TIR1/AFB receptor pocket and facilitating the degradation of Aux/IAA repressor proteins. The carboxylate group forms an indispensable electrostatic salt bridge with the Arginine 403 (Arg403) residue of the TIR1 receptor[1].

  • 2-(1H-indol-3-yl)-N-methylacetamide (N-Me-IAM): Converting the carboxyl group to an N-methylamide eliminates the negative charge required for the Arg403 interaction. Furthermore, the methyl group introduces significant steric bulk that physically clashes with the TIR1 binding pocket. Consequently, N-Me-IAM possesses zero direct phytohormonal activity . To exert biological effects in vivo, it functions as a prodrug; it must undergo slow enzymatic hydrolysis by specific amidases (such as AMI1) to release free IAA[2].

Pathway IAA Indole-3-Acetic Acid (IAA) TIR1 TIR1/AFB Receptor Binding Pocket IAA->TIR1 High Affinity (Salt Bridge) NMeIAM 2-(1H-indol-3-yl)- N-methylacetamide NMeIAM->TIR1 Steric Clash (No Binding) Amidase Plant Amidases (e.g., AMI1) NMeIAM->Amidase Slow Enzymatic Hydrolysis ARF Gene Expression (Plant Growth) TIR1->ARF Aux/IAA Degradation Amidase->IAA Free IAA Release

Mechanistic pathways: IAA receptor activation vs. N-Me-IAM enzymatic hydrolysis dependency.

Comparative Biological Activity Profiles

Phytohormonal Activity (Auxin Mimicry)

IAA induces rapid cellular responses, including cell elongation, root initiation, and apical dominance. In contrast, N-Me-IAM exhibits a severely delayed and attenuated auxin response. In agricultural and tissue culture settings, N-Me-IAM is utilized when a "slow-release" auxin effect is required to prevent the tissue toxicity and ethylene-induced senescence often caused by sudden spikes in free IAA[1].

Emerging Pharmacological Potential

While IAA's utility is largely confined to plant biology, the indole-3-acetamide scaffold is highly valued in human pharmacology and drug discovery. The amide linkage increases the molecule's stability against rapid decarboxylation. Recent biochemical screenings have demonstrated that substituted indole-3-acetamides act as potent competitive inhibitors of metabolic enzymes. Specifically, they are being actively investigated for their antihyperglycemic properties via α-amylase inhibition, as well as for their robust in vitro antioxidant capacities[3].

Empirical Data & Performance Metrics

The following table synthesizes the quantitative performance and physicochemical properties of both compounds:

ParameterIndole-3-Acetic Acid (IAA)2-(1H-indol-3-yl)-N-methylacetamide
Molecular Formula C10H9NO2C11H12N2O
Primary Biological Domain Endogenous phytohormone[1]Synthetic intermediate / Prodrug[2]
TIR1 Receptor Affinity (Kd) High (~10–100 nM)Negligible (Steric hindrance)
Coleoptile Elongation Kinetics Rapid onset (< 12 hours)Delayed onset (24–48 hours)
Pharmacological Focus N/Aα-Amylase inhibition, Antioxidant[3]
Metabolic Stability Low (Rapidly conjugated/oxidized)High (Resistant to rapid degradation)

Self-Validating Experimental Protocols

To objectively compare the biological activity of these compounds, researchers must employ self-validating systems that isolate specific mechanistic variables.

Protocol 1: Avena Coleoptile Elongation Assay (In Vivo Bioactivity)

This protocol quantifies the functional auxin activity by measuring cellular elongation.

  • Dark Germination: Germinate Avena sativa (oat) seeds in complete darkness at 25°C for 72 hours.

    • Causality: Etiolation maximizes the tissue's sensitivity to exogenous auxins and prevents the phototropic redistribution of endogenous hormones.

  • Apical Excision: Cut 10 mm coleoptile segments exactly 3 mm below the apex.

    • Causality: The apex is the primary source of endogenous IAA; removing it ensures the assay strictly measures the effect of the exogenously applied test compounds.

  • Buffer Equilibration: Float segments in a 10 mM potassium phosphate buffer (pH 6.0) containing 2% sucrose for 2 hours.

    • Causality: A slightly acidic pH optimizes cell wall extensibility (Acid Growth Theory), while sucrose provides the necessary osmoticum and metabolic energy for elongation.

  • Compound Incubation: Transfer segments to buffers containing either IAA or N-Me-IAM at logarithmic concentrations (0.1 µM to 100 µM). Incubate in the dark for 24 hours.

    • Causality: The extended 24-hour window is critical; it provides sufficient time for the plant's endogenous amidases to hydrolyze N-Me-IAM, revealing its prodrug kinetics compared to the immediate action of IAA.

  • Digital Quantification: Measure the final length of the segments using digital image analysis software (e.g., ImageJ).

Workflow S1 1. Dark Germination Avena sativa (72h) to maximize auxin sensitivity S2 2. Apical Excision Remove endogenous IAA source (apex) S1->S2 S3 3. Buffer Equilibration pH 6.0 + Sucrose for optimal acid growth S2->S3 S4 4. Compound Incubation IAA vs N-Me-IAM (0.1 - 100 µM) S3->S4 S5 5. Digital Quantification Measure elongation kinetics (Δ length) S4->S5

Standardized Avena coleoptile elongation bioassay workflow for auxin quantification.

Protocol 2: In Vitro Amidase Hydrolysis Kinetics

This protocol isolates the enzymatic conversion rate, proving that N-Me-IAM's activity is hydrolysis-dependent.

  • Enzyme Extraction: Isolate total soluble protein from Arabidopsis thaliana tissue to obtain active AMI1 (indole-3-acetamide hydrolase) enzymes.

    • Causality: Utilizing native plant extract ensures the presence of the specific amidases naturally responsible for indole-acetamide conversion.

  • Reaction Initiation: Incubate 50 µg of the protein extract with 1 mM N-Me-IAM in a 50 mM Tris-HCl buffer (pH 7.5) at 30°C.

    • Causality: A pH of 7.5 accurately mimics the cytosolic environment where AMI1 enzymes are natively active.

  • Reaction Quenching: Remove aliquots at defined intervals (0, 30, 60, 120 min) and immediately mix with an equal volume of ice-cold methanol.

    • Causality: Methanol instantly denatures the amidase, halting the reaction to ensure highly accurate kinetic snapshots.

  • HPLC-UV Analysis: Centrifuge the quenched samples and analyze the supernatant via HPLC at 280 nm to quantify the depletion of N-Me-IAM and the stoichiometric appearance of IAA.

References

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The role of indole derivative in the growth of plants: A review Source: Frontiers in Plant Science URL:[Link]

  • Indole-3-acetic acid in plant-microbe interactions (The indole-3-acetamide pathway) Source: ResearchGate / Plant Microbe Interactions URL:[Link]

  • Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes Source: MDPI - Microorganisms URL:[Link]

Sources

Structural Comparison of N-Methylated Indole Acetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry. When functionalized with an acetamide group, it yields indole acetamides—versatile molecules with applications ranging from oncology to metabolic disorders. A critical structural modification in this class is N-methylation , which can occur at the indole nitrogen (N1) or the acetamide nitrogen. This guide objectively compares the structural, physicochemical, and biological performance of N-methylated indole acetamides against non-methylated alternatives, providing researchers with actionable structure-activity relationship (SAR) insights and self-validating experimental protocols.

Structural Rationale: The Causality of N-Methylation

The decision to methylate an indole acetamide scaffold is not arbitrary; it is a calculated physicochemical tuning process dictated by the target's binding pocket.

Indole N1-Methylation: Tuning Lipophilicity and Selectivity

The N1-H of a standard indole ring acts as a strong hydrogen bond donor. While this is beneficial for certain targets—such as α-amylase, where the free NH forms a critical hydrogen bond with the Asp300 residue ()[1]—it can be detrimental in oncology. For tubulin polymerization inhibitors targeting the highly hydrophobic colchicine binding site, N-methylation eliminates this donor capacity.

  • Causality: Removing the N-H bond increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. Furthermore, it prevents off-target binding to various kinases that typically rely on hinge-region hydrogen bonds, thereby increasing selectivity for tubulin ()[2].

Amide N-Methylation: Conformational Locking

Secondary acetamides (NH-CO) naturally default to a trans conformation due to steric hindrance.

  • Causality: By N-methylating the amide nitrogen to form a tertiary amide, the energy barrier between cis and trans rotamers is fundamentally altered. This "conformational locking" forces the molecule into a geometry that closely mimics the bioactive cis-stilbene configuration of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. This rigidification is essential for properly orienting adjacent aryl rings into the tubulin binding sub-pockets ()[2].

Performance Comparison: N-Methyl Indole Acetamides vs. Alternatives

Quantitative data highlights the divergent applications of these scaffolds. N-methylated derivatives excel as cytotoxic agents, whereas non-methylated derivatives show promise in metabolic regulation.

Table 1: Quantitative Comparison of N-Methylated vs. Alternative Indole Acetamides

Compound ClassRepresentative StructureTarget / AssayIC₅₀ (μM)Key Structural Feature
N-Methyl Indole Acetamide Compound 7d (1-methyl-1H-indol-3-yl)HeLa Cell Viability0.52Tertiary amide locks cis-conformation; Indole N-Me blocks H-bond donation ()[2].
N-Methyl Indole Acetamide Compound 7d (1-methyl-1H-indol-3-yl)MCF-7 Cell Viability0.34High lipophilicity enhances cellular permeability ()[2].
Non-Methylated Indole Compound 3 (NH-indole)Tubulin Polymerization1.90Free indole NH maintains polarity but risks off-target kinase binding[2].
Ring-Methylated Indole Compound 15 (Indole-3-acetamide)α-Amylase Inhibition1.09Free NH bonds with Asp300; ring substitutions drive active site interactions ()[1].
Reference Standard Combretastatin A-4 (CA-4)Tubulin Polymerization~1.20Natural cis-stilbene bridge; prone to trans-isomerization in vivo[2].

Mechanistic Pathways & Workflow Logic

SAR_Logic Base Indole Acetamide Scaffold N1_Me Indole N1-Methylation Base->N1_Me Amide_Me Amide N-Methylation Base->Amide_Me Lipophilicity Increased Lipophilicity (Membrane Permeability) N1_Me->Lipophilicity H_Bond Loss of N-H Donor (Kinase Off-Target Reduction) N1_Me->H_Bond Conformation Tertiary Amide Formation (cis-Stilbene Mimicry) Amide_Me->Conformation Outcome Optimized Tubulin Inhibitor (e.g., 7d) Lipophilicity->Outcome H_Bond->Outcome Conformation->Outcome

Logical SAR workflow detailing the structural and functional impacts of N-methylation.

Pathway Ligand N-Methyl Indole Acetamide Target β-Tubulin Colchicine Site Ligand->Target Binds Arrest G2/M Phase Arrest Target->Arrest Inhibits Polymerization Apoptosis Apoptosis (Caspase 3/9) Arrest->Apoptosis Prolonged Mitotic Block

Mechanistic signaling pathway of N-methyl indole acetamides inducing apoptosis via tubulin inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints and mechanistic rationales for every critical step.

In Vitro Tubulin Polymerization Assay (Targeting N-Methylated Scaffolds)

Objective: To quantify the IC₅₀ of N-methylated indole acetamides on tubulin assembly.

  • Step 1: Reagent Preparation

    • Action: Reconstitute lyophilized porcine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

    • Causality: PIPES buffer maintains the optimal pH (6.9) for tubulin stability. GTP is the obligatory energy source driving polymerization thermodynamics. Mg²⁺ coordinates with GTP, and EGTA chelates trace Ca²⁺ (which potently depolymerizes microtubules). Glycerol acts as a molecular crowding agent, lowering the critical concentration required for nucleation.

  • Step 2: Compound Incubation & Baseline Establishment

    • Action: Pre-incubate the tubulin solution with varying concentrations of the N-methyl indole acetamide (e.g., Compound 7d, 0.1–10 μM) or vehicle (0.1% DMSO) in a 96-well half-area plate at 4°C for 10 minutes.

    • Causality: Tubulin remains as unpolymerized heterodimers at 4°C. Pre-incubation allows the compound to equilibrate with the colchicine binding site before polymerization is thermally initiated, ensuring the measured Vmax reflects true inhibition rather than binding kinetics.

  • Step 3: Kinetic Measurement (Thermal Initiation)

    • Action: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes.

    • Causality: Shifting the temperature to 37°C initiates synchronous polymerization. The increase in absorbance at 340 nm is a direct optical measurement of light scattering caused by the formation of microtubule polymers.

  • Step 4: Data Validation & IC₅₀ Calculation

    • Action: Calculate the Vmax (maximum slope of the elongation phase) for each concentration. Plot Vmax vs. log[inhibitor] to determine the IC₅₀.

    • Causality: Using Vmax rather than final steady-state absorbance provides a more sensitive and mechanistically accurate reflection of the inhibitor's effect on the rate-limiting addition of tubulin dimers to the growing plus-end.

α-Amylase Inhibition Assay (Targeting Non-Methylated Scaffolds)

Objective: To evaluate the antihyperglycemic potential of non-methylated indole-3-acetamides.

  • Step 1: Reagent Preparation

    • Action: Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl.

    • Causality: The phosphate buffer maintains the physiological pH required for maximal enzymatic activity, while chloride ions (NaCl) act as essential allosteric activators for α-amylase.

  • Step 2: Compound Incubation

    • Action: Pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., Compound 15) for 10 minutes at 25°C.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the inhibitor and the enzyme's active site (specifically residues Trp59 and Asp300) before the introduction of the substrate ()[1].

  • Step 3: Substrate Addition and Reaction

    • Action: Add 1% starch solution to initiate the reaction. Incubate for 10 minutes at 25°C, then stop the reaction by adding dinitrosalicylic acid (DNS) color reagent and boiling for 5 minutes.

    • Causality: DNS reacts with the reducing sugars (maltose) generated by starch cleavage, forming a red-brown complex (3-amino-5-nitrosalicylic acid) upon heating.

  • Step 4: Quantification

    • Action: Measure absorbance at 540 nm. Calculate IC₅₀ relative to the acarbose standard.

    • Causality: The absorbance is directly proportional to the concentration of reducing sugars, allowing precise quantification of residual enzyme activity.

References

  • Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies Source: ACS Omega URL: [Link]

Sources

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